Product packaging for 6-Amino-1,3-dipropyl-5-nitrosouracil(Cat. No.:CAS No. 81250-33-1)

6-Amino-1,3-dipropyl-5-nitrosouracil

Cat. No.: B014046
CAS No.: 81250-33-1
M. Wt: 240.26 g/mol
InChI Key: HLHWJHPBAYITQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Amino-1,3-dipropyl-5-nitrosouracil, also known as this compound, is a useful research compound. Its molecular formula is C10H16N4O3 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O3 B014046 6-Amino-1,3-dipropyl-5-nitrosouracil CAS No. 81250-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHWJHPBAYITQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409229
Record name 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81250-33-1
Record name 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1,3-dipropyl-5-nitrosouracil: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Amino-1,3-dipropyl-5-nitrosouracil, a key intermediate in the synthesis of various heterocyclic compounds, particularly substituted xanthines. Due to the limited availability of direct experimental data for this specific derivative, this guide also incorporates information from closely related analogs to provide a broader context for its chemical behavior and potential applications.

Core Chemical Properties

This compound is a substituted pyrimidinedione with the chemical formula C₁₀H₁₆N₄O₃. Its core structure consists of a uracil ring N-substituted with two propyl groups, an amino group at the 6-position, and a nitroso group at the 5-position.

Physicochemical Data
PropertyValueSource
CAS Number 81250-33-1Santa Cruz Biotechnology[1]
Molecular Formula C₁₀H₁₆N₄O₃Santa Cruz Biotechnology[1]
Molecular Weight 240.26 g/mol Santa Cruz Biotechnology[1]
Melting Point 205-210°CChemicalBook[2]
Boiling Point (Predicted) 309.4 ± 52.0 °CChemicalBook[2]
Density (Predicted) 1.34 ± 0.1 g/cm³ChemicalBook[2]
pKa (Predicted) 1.16 ± 0.70ChemicalBook[2]
Solubility Slightly soluble in Acetone, DMSO, and MethanolChemicalBook[2]
Appearance Light Purple to Purple SolidChemicalBook[2]
Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the cited literature. Researchers are advised to perform their own spectral analysis upon synthesis for structural confirmation.

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the multi-step synthesis of 8-substituted xanthine derivatives. The general synthetic approach involves the nitrosation of a corresponding 6-aminouracil precursor.

General Synthetic Pathway

The synthesis of 8-substituted xanthines from 1,3-dipropyl-6-aminouracil involves a key nitrosation step to form this compound, which is then reduced to the corresponding 5,6-diaminouracil. This diamino intermediate can then be cyclized with various reagents to yield the final xanthine products.[2][3]

Synthesis_Pathway A 1,3-Dipropyl-6-aminouracil B 6-Amino-1,3-dipropyl- 5-nitrosouracil A->B  Nitrosation (e.g., NaNO₂, acid) C 1,3-Dipropyl-5,6-diaminouracil B->C  Reduction (e.g., Catalytic Hydrogenation) D 8-Substituted Xanthines C->D  Cyclization (with Aldehydes, Carboxylic acids, etc.)

Caption: General synthetic route to 8-substituted xanthines via this compound.

Postulated Experimental Protocol for Nitrosation

While a specific detailed protocol for the synthesis of this compound is not explicitly documented in the searched literature, a general procedure can be inferred from the well-established synthesis of its 1,3-dialkyl analogs.[2][4] The following is a representative, postulated protocol:

Materials:

  • 1,3-Dipropyl-6-aminouracil

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Acetic acid

  • Distilled water

  • Ice

Procedure:

  • Dissolve 1,3-dipropyl-6-aminouracil in a suitable dilute acid (e.g., aqueous HCl or acetic acid) in a reaction vessel.

  • Cool the reaction mixture to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5°C to control the exothermic reaction.

  • Continue stirring the mixture at a low temperature for a specified period (e.g., 30-60 minutes) after the addition is complete.

  • The product, this compound, is expected to precipitate out of the solution as a colored solid.

  • Collect the precipitate by filtration.

  • Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Dry the product under vacuum.

Note: This is a generalized protocol and may require optimization for yield and purity.

Logical Relationship in Synthesis

The following diagram illustrates the logical flow from the starting material to the final product class, highlighting the role of this compound as a key intermediate.

Logical_Flow Start Starting Material: 1,3-Dipropyl-6-aminouracil Intermediate1 Key Intermediate: This compound Start->Intermediate1 Nitrosation Intermediate2 Versatile Precursor: 1,3-Dipropyl-5,6-diaminouracil Intermediate1->Intermediate2 Reduction Product Target Molecules: 8-Substituted Xanthines Intermediate2->Product Cyclocondensation

Caption: Logical workflow for the synthesis of xanthine derivatives.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not found in the reviewed literature. However, based on the known activities of structurally similar uracil derivatives, some potential areas of interest for future research can be inferred.

Derivatives of 6-aminouracil have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5] The interest in this compound primarily stems from its role as a precursor in the synthesis of 8-substituted xanthines.[3] Xanthine derivatives are a well-established class of compounds with diverse pharmacological activities, including adenosine receptor antagonism, and are used in the treatment of conditions like asthma and other respiratory diseases.[3]

Therefore, the primary application of this compound in a research and drug development context is as a versatile building block for creating libraries of novel xanthine-based compounds for screening against various biological targets.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. While a comprehensive set of experimental data is yet to be published, its role in the synthesis of pharmacologically relevant 8-substituted xanthines is evident from the literature on related compounds. This guide provides a summary of the currently available information and a framework for its synthesis based on established chemical transformations. Further research is warranted to fully elucidate the physicochemical properties, spectral characteristics, and potential biological activities of this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 6-Amino-1,3-dipropyl-5-nitrosouracil, a key intermediate in the preparation of various biologically active compounds. This document details the necessary precursors, reaction conditions, and experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison and implementation in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, 6-Amino-1,3-dipropyluracil. This is achieved through the condensation of 1,3-dipropylurea with cyanoacetic acid, followed by an intramolecular cyclization. The subsequent and final step is the nitrosation of 6-Amino-1,3-dipropyluracil at the C5 position of the pyrimidine ring using sodium nitrite in an acidic environment.

Synthesis of the Precursor: 6-Amino-1,3-dipropyluracil

The initial stage of the synthesis focuses on the construction of the 6-aminouracil core with propyl groups at the N1 and N3 positions.

Step 1: Synthesis of 1,3-Dipropylurea

The synthesis of 1,3-dipropylurea can be achieved through the reaction of n-propylamine with carbon dioxide in the presence of a metal oxide catalyst.

Experimental Protocol: Synthesis of 1,3-Dipropylurea

A detailed experimental protocol for the synthesis of 1,3-dipropylurea is outlined below.

ParameterValue
Reactants n-Propylamine, Carbon Dioxide
Catalyst Metal Oxide (e.g., ZnO) and an inorganic salt
Solvent Organic Solvent (e.g., Toluene)
Temperature 130-170 °C
Pressure 5 MPa (Carbon Dioxide)
Reaction Time 12-48 hours
Work-up Filtration to remove the catalyst, followed by washing the filtrate with deionized water and filtration to isolate the product.

Note: This protocol is based on a general method for the synthesis of 1,3-dialkylureas and may require optimization for specific laboratory conditions.

Step 2: Condensation and Cyclization to form 6-Amino-1,3-dipropyluracil

This step involves the reaction of 1,3-dipropylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form an intermediate, which then undergoes cyclization to yield 6-Amino-1,3-dipropyluracil.

Experimental Protocol: Synthesis of 6-Amino-1,3-dipropyluracil

The following protocol is adapted from the synthesis of the analogous 6-Amino-1,3-dimethyluracil.

ParameterValue
Reactants 1,3-Dipropylurea, Cyanoacetic Acid
Dehydrating Agent Acetic Anhydride
Reaction Conditions The reactants are heated together. The reaction is often carried out in stages, with initial cooling followed by heating to drive the condensation and cyclization.
Work-up The reaction mixture is typically subjected to vacuum distillation to remove volatile components, yielding the crude product which can be further purified by recrystallization.
Purity 97% (commercially available)
Melting Point 134-139 °C

Final Step: Nitrosation of 6-Amino-1,3-dipropyluracil

The final step in the synthesis is the introduction of a nitroso group at the 5-position of the uracil ring. This is a crucial transformation that imparts the characteristic reactivity to the final product.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established method for the nitrosation of 6-aminouracil derivatives.

ParameterValue
Reactant 6-Amino-1,3-dipropyluracil
Nitrosating Agent Sodium Nitrite (NaNO₂)
Acidic Medium Dilute Hydrochloric Acid or Acetic Acid
Solvent Water
Temperature ~10 °C (to control the exothermic reaction)
Procedure 6-Amino-1,3-dipropyluracil is dissolved in the acidic solution and cooled. An aqueous solution of sodium nitrite is then added dropwise with stirring.
Observation The product typically precipitates from the reaction mixture as a colored solid.
Isolation The precipitate is collected by filtration.
Purification Recrystallization from a suitable solvent mixture (e.g., ethanol/water).

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis nPropylamine n-Propylamine Dipropylurea 1,3-Dipropylurea nPropylamine->Dipropylurea Reaction CO2 Carbon Dioxide CO2->Dipropylurea AminoDipropyluracil 6-Amino-1,3-dipropyluracil Dipropylurea->AminoDipropyluracil Condensation & Cyclization CyanoaceticAcid Cyanoacetic Acid CyanoaceticAcid->AminoDipropyluracil AminoDipropyluracil_ref 6-Amino-1,3-dipropyluracil FinalProduct This compound AminoDipropyluracil_ref->FinalProduct Nitrosation SodiumNitrite Sodium Nitrite SodiumNitrite->FinalProduct Acid Acidic Medium Acid->FinalProduct

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: 6-Amino-1,3-dipropyluracil Synthesis cluster_step2 Step 2: Nitrosation Reactants1 1,3-Dipropylurea + Cyanoacetic Acid Condensation Condensation & Cyclization Reactants1->Condensation Purification1 Purification Condensation->Purification1 Precursor 6-Amino-1,3-dipropyluracil Purification1->Precursor Precursor_ref 6-Amino-1,3-dipropyluracil Nitrosation Nitrosation with NaNO2 / Acid Precursor_ref->Nitrosation Precipitation Precipitation Nitrosation->Precipitation Filtration Filtration Precipitation->Filtration Purification2 Recrystallization Filtration->Purification2 FinalProduct 6-Amino-1,3-dipropyl- 5-nitrosouracil Purification2->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Synthetic Profile of 6-Amino-1,3-dipropyl-5-nitrosouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Physicochemical Properties

PropertyPredicted ValueSource/Analogy
CAS Number 81250-33-1Vendor Information
Molecular Formula C₁₀H₁₆N₄O₃Calculated
Molecular Weight 240.26 g/mol Calculated
Appearance Likely a colored crystalline solidAnalogy with other nitrosouracils
Solubility Expected to be soluble in organic solvents like DMSO and DMFAnalogy with similar compounds

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Amino-1,3-dipropyl-5-nitrosouracil based on the known data of analogous compounds. These values should be considered as estimates and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 8.5br s2H-NH₂
~ 3.8 - 4.0t4HN-CH₂-CH₂-CH₃ (x2)
~ 1.6 - 1.8m4HN-CH₂-CH₂-CH₃ (x2)
~ 0.9 - 1.0t6HN-CH₂-CH₂-CH₃ (x2)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 160 - 165C4 (C=O)
~ 150 - 155C2 (C=O)
~ 145 - 150C6
~ 115 - 125C5
~ 45 - 50N-CH₂-CH₂-CH₃ (x2)
~ 20 - 25N-CH₂-CH₂-CH₃ (x2)
~ 10 - 15N-CH₂-CH₂-CH₃ (x2)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200Strong, BroadN-H stretching (NH₂)
~ 2960 - 2850Medium-StrongC-H stretching (propyl chains)
~ 1700 - 1650StrongC=O stretching (C4=O)
~ 1650 - 1600StrongC=O stretching (C2=O)
~ 1600 - 1550MediumN-H bending
~ 1500 - 1450MediumN=O stretching
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
240.12[M]⁺ (Molecular Ion)
210.11[M-NO]⁺
197.12[M-C₃H₇]⁺
168.09[M-2(C₃H₇)]⁺

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on the common synthetic route for analogous compounds.[1]

Synthesis of 6-Amino-1,3-dipropyluracil (Precursor)

A detailed protocol for the synthesis of the precursor, 6-Amino-1,3-dipropyluracil, would first be required. This typically involves the condensation of a suitable urea derivative with a cyanoacetic acid ester, followed by cyclization.

Nitrosation of 6-Amino-1,3-dipropyluracil
  • Dissolution: Dissolve 6-Amino-1,3-dipropyluracil in a suitable acidic medium, such as a mixture of water and acetic acid or dilute hydrochloric acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Addition of Nitrite: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled solution of the aminouracil derivative. The molar ratio of sodium nitrite to the aminouracil should be approximately 1:1.

  • Reaction: Continue stirring the reaction mixture at 0-5 °C for a specified period, typically 30-60 minutes. The formation of a colored precipitate may be observed.

  • Isolation: Isolate the product by filtration.

  • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product under vacuum.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_nitrosation Nitrosation Reaction Dipropylurea 1,3-Dipropylurea Condensation Condensation & Cyclization Dipropylurea->Condensation CyanoaceticEster Cyanoacetic Acid Ester CyanoaceticEster->Condensation Precursor 6-Amino-1,3-dipropyluracil Condensation->Precursor Precursor_ref 6-Amino-1,3-dipropyluracil Nitrosation Nitrosation Precursor_ref->Nitrosation SodiumNitrite Sodium Nitrite (NaNO₂) SodiumNitrite->Nitrosation Acid Acidic Medium (e.g., AcOH/H₂O) Acid->Nitrosation Product 6-Amino-1,3-dipropyl- 5-nitrosouracil Nitrosation->Product

Caption: Synthetic pathway for this compound.

Potential Biological Significance

While no specific biological activities or signaling pathways have been reported for this compound, uracil derivatives are a well-established class of compounds with diverse pharmacological properties. The structural similarity to endogenous nucleobases suggests potential interactions with biological macromolecules.[1] Research on analogous compounds has explored their potential as antimicrobial and anticancer agents.[2][3] Therefore, this compound could be a candidate for screening in various biological assays.

Conclusion

This technical guide provides a predictive overview of the spectroscopic properties and a likely synthetic route for this compound, based on data from analogous compounds. The provided information serves as a foundational resource for researchers aiming to synthesize and characterize this molecule. It is imperative that the predicted data be validated through rigorous experimental work. The potential for biological activity, given the uracil scaffold, warrants further investigation into the pharmacological profile of this compound.

References

Unveiling the Biological Role of 6-Amino-1,3-dipropyl-5-nitrosouracil: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-1,3-dipropyl-5-nitrosouracil is a synthetic uracil derivative whose specific mechanism of action remains largely uncharacterized in publicly available scientific literature. While research on this particular compound is limited, studies on its close structural analog, 6-Amino-1,3-dimethyl-5-nitrosouracil, suggest potential avenues for its biological activity. This technical guide consolidates the available information on related compounds to infer a likely, though unconfirmed, mechanism of action for this compound, highlighting the pressing need for further research to elucidate its precise pharmacological profile.

Introduction

Uracil and its derivatives are a cornerstone of medicinal chemistry, with modifications to the core structure giving rise to a wide array of therapeutic agents. The introduction of a nitroso group at the 5-position, as seen in this compound, is of particular interest due to the potential for this functional group to impart significant biological activity. While this compound is commercially available for research purposes, its utility as a potential therapeutic agent is yet to be defined. This document aims to provide a foundational understanding by summarizing the known biological activities of the closely related 6-amino-5-nitrosouracil scaffold.

Postulated Mechanism of Action

Direct experimental evidence detailing the mechanism of action of this compound is not currently available. However, based on studies of the analogous compound, 6-Amino-1,3-dimethyl-5-nitrosouracil, a plausible mechanism can be hypothesized. The biological activity of these compounds is thought to be primarily driven by two key features: interference with nucleic acid synthesis and the generation of reactive nitrogen species.

Interference with DNA and RNA Synthesis

The structural similarity of 6-amino-5-nitrosouracil derivatives to endogenous purine and pyrimidine bases suggests that they may act as antimetabolites. By mimicking natural nucleobases, these compounds could potentially inhibit key enzymes involved in the synthesis of DNA and RNA, thereby disrupting cellular proliferation. This forms the basis of the suggested antitumor activity for the dimethyl analog.

Generation of Reactive Nitrogen Species (RNS)

The nitroso group is a key functional moiety that can lead to the production of reactive nitrogen species. This can induce cytotoxic effects within cells, a mechanism that is also implicated in the potential antitumor properties of these compounds. The generation of RNS can lead to a variety of cellular stresses, including DNA damage and apoptosis.

The proposed general mechanism is depicted in the following logical relationship diagram:

putative_mechanism cluster_compound This compound cluster_cellular_effects Cellular Mechanisms cluster_downstream_effects Downstream Biological Outcomes cluster_therapeutic_potential Potential Therapeutic Applications compound Compound antimetabolite Antimetabolite Activity compound->antimetabolite rns Reactive Nitrogen Species (RNS) Generation compound->rns dna_rna_inhibition Inhibition of DNA/RNA Synthesis antimetabolite->dna_rna_inhibition cytotoxicity Cytotoxicity rns->cytotoxicity antitumor Antitumor Activity dna_rna_inhibition->antitumor cytotoxicity->antitumor antimicrobial Antimicrobial Activity cytotoxicity->antimicrobial experimental_workflow cluster_mechanism Mechanistic Assays start Start: Compound Synthesis and Characterization cytotoxicity_screening In Vitro Cytotoxicity Screening (Cancer and Normal Cell Lines) start->cytotoxicity_screening antimicrobial_screening Antimicrobial Screening (Bacteria and Fungi) start->antimicrobial_screening mechanistic_studies Mechanism of Action Studies cytotoxicity_screening->mechanistic_studies If active in_vivo_testing In Vivo Efficacy and Toxicity Studies mechanistic_studies->in_vivo_testing If promising mechanism dna_synthesis DNA/RNA Synthesis Inhibition Assay mechanistic_studies->dna_synthesis rns_detection RNS Detection Assay mechanistic_studies->rns_detection enzyme_inhibition Target Enzyme Inhibition Assays mechanistic_studies->enzyme_inhibition

An In-depth Technical Guide on the Biological Activity of 6-Amino-1,3-dipropyl-5-nitrosouracil and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 6-Amino-1,3-dipropyl-5-nitrosouracil. Direct biological data for this specific compound is limited in publicly available literature. Therefore, this document extrapolates potential activities and mechanisms based on extensive research into structurally similar compounds, primarily its close analog, 6-Amino-1,3-dimethyl-5-nitrosouracil, and other 6-aminouracil derivatives. This guide covers the synthesis, chemical properties, and potential therapeutic applications, with a focus on antimicrobial and anticancer research. All quantitative data from related compounds is summarized, and detailed experimental protocols are provided. Visualizations of synthetic pathways and potential biological mechanisms are included to facilitate understanding.

Introduction

This compound is a heterocyclic compound belonging to the pyrimidine class of molecules. Its structure, featuring a uracil backbone with amino and nitroso functional groups, suggests a potential for diverse biological activities. While this specific dipropyl derivative is noted as a chemical intermediate in the synthesis of other compounds, such as bronchospasmolytic agents, its own biological profile has not been extensively characterized.[1] However, the broader family of 6-aminouracil derivatives has attracted significant interest in medicinal chemistry for their potential as therapeutic agents, exhibiting properties ranging from antimicrobial to anticancer.[2][3][4] This guide will synthesize the available information on close analogs to build a predictive profile of this compound's biological potential.

Chemical Properties and Synthesis

Chemical Identity:

PropertyValue
CAS Number 81250-33-1
Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol

The synthesis of this compound typically involves the nitrosation of the corresponding 6-amino-1,3-dipropyluracil precursor. A general synthetic workflow is depicted below.

Synthesis_Workflow Precursor 6-Amino-1,3-dipropyluracil Product This compound Precursor->Product Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Sodium Nitrite in Acid) Nitrosating_Agent->Product

Figure 1: General synthesis workflow for this compound.

Biological Activity (Based on Analogs)

Antimicrobial Activity

Several 6-aminouracil derivatives have demonstrated antimicrobial properties. For instance, 6-Amino-1-methyl-5-nitrosouracil is known to exhibit antimicrobial activity.[5] This suggests that this compound may also possess similar capabilities, warranting further investigation against various bacterial and fungal strains.

Anticancer Activity

The anticancer potential of 6-aminouracil derivatives is an active area of research.[2] Studies on various substituted 6-aminouracils have shown cytotoxic effects against different cancer cell lines. While no specific quantitative data such as IC50 values for this compound is available, the general activity of the class suggests this would be a primary area for future research. The proposed mechanism often involves the inhibition of key cellular processes in cancer cells.

A hypothetical signaling pathway that could be targeted by 6-aminouracil derivatives in cancer cells is illustrated below.

Anticancer_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Apoptosis_Inhibition->Proliferation Compound 6-Aminouracil Derivative Compound->Signaling_Cascade Inhibition

Figure 2: Potential anticancer signaling pathway targeted by 6-aminouracil derivatives.

Experimental Protocols (Based on Analogs)

The following are generalized experimental protocols for assessing the biological activity of compounds like this compound, based on methodologies used for its analogs.

Synthesis of 6-Amino-1,3-dialkyl-5-nitrosouracils

A general procedure for the synthesis of 6-amino-1,3-dialkyl-5-nitrosouracils involves the following steps:

  • Dissolve the corresponding 6-amino-1,3-dialkyluracil in a suitable acidic medium (e.g., acetic acid or hydrochloric acid).

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a specified period.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and then with a suitable organic solvent (e.g., ethanol).

  • Dry the product under vacuum.

Synthesis_Protocol Start Start: 6-Amino-1,3-dialkyluracil Dissolve Dissolve in Acid Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add_Nitrite Add NaNO2 solution dropwise Cool->Add_Nitrite Stir Stir for 1-2 hours Add_Nitrite->Stir Filter Filter precipitate Stir->Filter Wash Wash with cold water and ethanol Filter->Wash Dry Dry under vacuum Wash->Dry End End: 6-Amino-1,3-dialkyl-5-nitrosouracil Dry->End

Figure 3: Experimental workflow for the synthesis of 6-amino-1,3-dialkyl-5-nitrosouracils.

In Vitro Antimicrobial Assay (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate containing microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Include positive (medium with inoculum and standard antibiotic) and negative (medium with inoculum and solvent) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data (for Analogous Compounds)

While no specific quantitative data for this compound has been found, the following table summarizes data for a related compound to provide a reference point for potential efficacy.

Table 1: Biological Activity Data for an Analogous 6-Aminouracil Derivative

CompoundBiological ActivityCell Line / OrganismMeasurementValue
1-(3-phenoxybenzyl)-5-(phenylamino)uracilAnticancerNot SpecifiedIC502.3 µM[2]
1-(2-methylbenzyl)-5-(phenylamino)uracilAnticancerNot SpecifiedIC5012 µM[2]

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of 6-aminouracil derivatives, which have demonstrated promising biological activities, including antimicrobial and anticancer effects. Although direct experimental data for the dipropyl derivative is currently lacking, the information available for its analogs strongly suggests that it is a viable candidate for further investigation.

Future research should focus on:

  • The synthesis and purification of this compound.

  • In vitro screening for antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • In vitro cytotoxicity screening against a variety of human cancer cell lines to determine its anticancer potential and to establish IC50 values.

  • Mechanism of action studies to elucidate the specific cellular targets and signaling pathways affected by the compound.

The data and protocols presented in this guide, derived from closely related compounds, provide a solid foundation and a clear roadmap for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to 6-Amino-1,3-dipropyl-5-nitrosouracil and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Amino-1,3-dipropyl-5-nitrosouracil and its closely related analogs, with a particular focus on their synthesis, potential biological activities, and mechanisms of action. Due to the limited availability of specific data for the 1,3-dipropyl derivative, this document leverages information from structurally similar compounds, primarily the 1,3-dimethyl analog, to provide a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the class of 5-nitrosouracil derivatives, which are recognized for their diverse biological activities. These compounds are characterized by a uracil core, a key component of nucleic acids, functionalized with amino and nitroso groups. The presence of the nitroso group, a known reactive moiety, often imparts significant biological properties to the parent molecule. Uracil and its derivatives have been extensively studied and have led to the development of various therapeutic agents, particularly in the fields of oncology and virology.[1][2] The substituents at the N1 and N3 positions of the uracil ring, in this case, propyl groups, can modulate the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in the available literature. However, a reliable synthetic route can be inferred from the well-established protocols for its dimethyl analog, 6-Amino-1,3-dimethyl-5-nitrosouracil. The general strategy involves the nitrosation of the corresponding 6-amino-1,3-dipropyluracil precursor.

General Synthesis Pathway

The synthesis is a two-step process starting from 1,3-dipropylurea and cyanoacetic acid.

Synthesis_Pathway A 1,3-Dipropylurea C 6-Amino-1,3-dipropyluracil A->C Condensation & Cyclization B Cyanoacetic Acid B->C E This compound C->E Nitrosation D Sodium Nitrite (NaNO2) in Acidic Medium D->E

Caption: General synthetic route for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Amino-1,3-dipropyluracil

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dipropylurea and cyanoacetic acid in a suitable solvent such as ethanol.

  • Condensation: Add a condensing agent like acetic anhydride.

  • Cyclization: Introduce a base, for instance, sodium ethoxide, to facilitate the cyclization reaction.

  • Reflux: Heat the reaction mixture under reflux for several hours.

  • Work-up: After cooling, the product can be precipitated by adding water, filtered, washed, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Step 2: Synthesis of this compound

  • Dissolution: Dissolve the synthesized 6-Amino-1,3-dipropyluracil in a dilute acid, such as acetic acid or hydrochloric acid, with cooling in an ice bath.

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the cooled solution while maintaining a low temperature (0-5 °C).

  • Precipitation: The 5-nitroso derivative is expected to precipitate out of the solution.

  • Isolation and Purification: The precipitate can be collected by filtration, washed with cold water, and then with a solvent like ethanol to remove impurities. The final product can be dried under vacuum.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of 6-aminouracil and 5-nitrosouracil derivatives has demonstrated a range of biological activities, including antimicrobial and anticancer properties.[3]

Anticancer Activity

Several studies on 6-aminouracil derivatives have highlighted their potential as anticancer agents. For instance, certain 5-cinnamoyl-6-aminouracil derivatives have shown cytotoxic activity against leukemia cell lines.[4] It is hypothesized that these planar molecules can intercalate with DNA, leading to the inhibition of replication and transcription.[4]

Antimicrobial Activity

Some 6-amino-5-nitrosouracil derivatives have been reported to exhibit antimicrobial properties.[5] The mechanism of action is thought to involve the interaction of the nitroso group with essential biomolecules in microorganisms, leading to cellular dysfunction.

Quantitative Data for Analogs

The following table summarizes the available quantitative biological activity data for some analogs of this compound. It is important to note that these are not direct data for the dipropyl derivative but for structurally related compounds.

CompoundBiological ActivityCell Line/OrganismQuantitative Data (IC₅₀/EC₅₀/etc.)Reference
1,3-Dimethyl-5-cinnamoyl-6-aminouracilIn vivo anticancer activityP388 leukemia% T/C = 124[4]
1-Aryl-4-arylamino-1H-pyrazolo[3,4-d]pyrimidin-6-onesIn vitro anticancer activityMCF-7IC₅₀ = 10.3-44.5 µM
Various 6-substituted uracil derivativesProliferative activity on lung epithelial cellsLCMTD = 0.24 mM (for 6-methyluracil)[6]

Mechanism of Action

The biological activity of 6-amino-5-nitrosouracil derivatives is believed to be primarily mediated by the reactive nitroso group. This group can undergo metabolic activation to generate reactive nitrogen species, which can then interact with various biological macromolecules.

Interaction with Nucleic Acids and Proteins

The nitroso group is electrophilic and can react with nucleophilic sites in biomolecules like DNA and proteins.[3] This can lead to the formation of covalent adducts, causing DNA damage and enzyme inhibition, ultimately resulting in cytotoxicity.

Mechanism_of_Action Compound This compound Activation Metabolic Activation (e.g., reduction) Compound->Activation ReactiveSpecies Reactive Nitrogen Species Activation->ReactiveSpecies DNA DNA ReactiveSpecies->DNA Proteins Proteins (Enzymes) ReactiveSpecies->Proteins DNA_Damage DNA Adducts & Strand Breaks DNA->DNA_Damage Protein_Inactivation Enzyme Inactivation Proteins->Protein_Inactivation Cellular_Effects Cytotoxicity, Apoptosis, Inhibition of Proliferation DNA_Damage->Cellular_Effects Protein_Inactivation->Cellular_Effects

Caption: Hypothesized mechanism of action for 6-amino-5-nitrosouracil derivatives.

Experimental Protocols for Biological Evaluation

The following are proposed experimental workflows for assessing the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Start Prepare Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Step1 Seed cells in 96-well plates Start->Step1 Step2 Treat with serial dilutions of This compound Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT or similar viability reagent Step3->Step4 Step5 Measure absorbance using a plate reader Step4->Step5 End Calculate IC50 values Step5->End

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Antimicrobial Susceptibility Testing
  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its analogs represent a promising class of compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. While specific data for the dipropyl derivative is limited, the available information on related compounds provides a strong rationale for further investigation. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive targets for drug discovery and development programs. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to determine its therapeutic potential.

References

The Advent of Nitrosouracils: A Technical Guide to Their Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrosouracil compounds represent a significant class of chemotherapeutic agents, the discovery of which marked a pivotal moment in the pharmacological treatment of cancer. This technical guide provides an in-depth exploration of the history, discovery, and fundamental scientific principles of nitrosouracil compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into their mechanism of action, synthesis, and clinical application. The guide includes structured quantitative data, detailed experimental methodologies, and mandatory visualizations to elucidate complex signaling pathways and experimental workflows.

Discovery and Historical Perspective

The journey of nitrosouracil compounds from laboratory curiosity to clinical mainstay began in the mid-20th century. A concerted effort by the National Cancer Institute in the United States to screen novel chemical entities for anticancer activity led to the discovery of the nitrosourea class in 1959. This program systematically evaluated thousands of compounds, and a prototype nitrosourea demonstrated significant antitumor effects in murine models.

This initial success spurred further investigation and chemical modification to enhance efficacy and reduce toxicity. A key breakthrough was the synthesis of 1,3-bis(2-chloroethyl)-1-nitrosourea, commonly known as Carmustine (BCNU), in the 1960s. Following rigorous preclinical and clinical evaluation, Carmustine received approval from the U.S. Food and Drug Administration (FDA) in 1977 for the treatment of brain tumors, marking a significant advancement in neuro-oncology.[1] Hot on its heels, Lomustine (CCNU) was first synthesized in 1966 and gained FDA approval in 1976, primarily for the treatment of Hodgkin's disease and brain tumors.[2]

The development of these early nitrosoureas laid the groundwork for a new class of alkylating agents. Their unique lipophilic nature, allowing them to cross the blood-brain barrier, made them particularly valuable in treating central nervous system malignancies.[3] Over the following decades, research continued to refine the nitrosourea scaffold, leading to the development of other derivatives such as Semustine (methyl-CCNU) and the naturally occurring Streptozotocin.

Mechanism of Action: A Dual Threat to Cancer Cells

The cytotoxic effects of nitrosouracil compounds stem from their ability to induce DNA damage through two primary mechanisms: DNA alkylation and protein carbamoylation. These compounds are chemically unstable at physiological pH and spontaneously decompose into highly reactive intermediates.

DNA Alkylation and Cross-Linking

The 2-chloroethylnitrosoureas, upon decomposition, form a 2-chloroethyl carbonium ion. This potent electrophile readily alkylates nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine, as well as sites on cytidine and adenine.[2][4] This initial alkylation can then lead to the formation of intra- and inter-strand DNA cross-links. Inter-strand cross-links are considered the most cytotoxic lesion, as they physically prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription and ultimately triggering apoptosis.[2][3]

Carbamoylation of Proteins

The decomposition of nitrosoureas also yields an organic isocyanate moiety. This reactive species can carbamoylate lysine residues on proteins, leading to the inactivation of critical enzymes.[2] A key target of this carbamoylating activity is O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair enzyme that removes alkyl groups from the O6 position of guanine. By inactivating AGT, nitrosoureas potentiate their own DNA-alkylating effects, leading to a more profound and sustained cytotoxic impact.[4]

Nitrosourea Mechanism of Action Signaling Pathway of Nitrosourea Action Nitrosourea Nitrosourea (e.g., Carmustine, Lomustine) Decomposition Spontaneous Decomposition (Physiological pH) Nitrosourea->Decomposition Chloroethyl_Carbonium 2-Chloroethyl Carbonium Ion Decomposition->Chloroethyl_Carbonium Isocyanate Isocyanate Moiety Decomposition->Isocyanate DNA DNA Chloroethyl_Carbonium->DNA attacks Proteins Proteins (e.g., DNA Repair Enzymes) Isocyanate->Proteins reacts with Alkylation Alkylation of DNA bases (Guanine N7, O6) DNA->Alkylation Carbamoylation Carbamoylation of Proteins (e.g., AGT inactivation) Proteins->Carbamoylation Crosslinking DNA Inter-strand & Intra-strand Cross-linking Alkylation->Crosslinking Replication_Inhibition Inhibition of DNA Replication & Transcription Crosslinking->Replication_Inhibition Repair_Inhibition Inhibition of DNA Repair Carbamoylation->Repair_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Repair_Inhibition->Replication_Inhibition potentiates

Figure 1: Signaling Pathway of Nitrosourea Action

Quantitative Data Summary

The following tables summarize key quantitative data for prominent nitrosouracil compounds, providing a basis for comparison of their potency and pharmacokinetic profiles.

Table 1: In Vitro Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Reference
LomustineU87MG55[5]
LomustineU87-R86[5]
NimustineU87MG110[3]
NimustineU87-R150[3]
CarmustineU87MG~50-100[6]
CarmustineU373MG~50-100[6]

Table 2: Pharmacokinetic Parameters

CompoundHalf-life (plasma)ClearanceBlood-Brain Barrier PenetrationReference
Carmustine5 - 15 minutes-Yes, highly lipophilic[7]
Lomustine~15 minutes-Yes, highly lipophilic[7]
FotemustineShort85.3 L/hYes[8]

Table 3: Clinical Efficacy in High-Grade Glioma

Treatment RegimenSurvival Gain (months)p-valueReference
CCNU-containing5.3< 0.0005[9]
ACNU-containing8.9< 0.0005[9]
BCNU-containingNo detectable gain-[9]

Experimental Protocols

Synthesis of Carmustine (BCNU)

The synthesis of Carmustine typically involves a two-step process: the formation of a urea intermediate followed by nitrosation.

Step 1: Synthesis of 1,3-bis(2-chloroethyl)urea

A common method for synthesizing the urea intermediate, 1,3-bis(2-chloroethyl)urea, involves the reaction of 2-chloroethylamine or its salt with a carbonylating agent. Phosgene was historically used, but due to its toxicity, safer alternatives like 1,1'-carbonyldiimidazole (CDI) or triphosgene are now preferred.[10][11]

  • Procedure Outline:

    • 2-chloroethylamine hydrochloride is reacted with CDI in an aqueous medium.

    • The resulting intermediate, N-(2-chloroethyl)-1H-imidazole-1-carboxamide, is then reacted with a second equivalent of 2-chloroethylamine hydrochloride to yield 1,3-bis(2-chloroethyl)urea.[12]

    • The reaction is typically carried out at a controlled temperature, for instance, 0-10°C for the first step and 20-60°C for the second.[13]

Step 2: Nitrosation of 1,3-bis(2-chloroethyl)urea

The final step is the nitrosation of the urea intermediate to yield Carmustine.

  • Procedure Outline:

    • 1,3-bis(2-chloroethyl)urea is suspended in a biphasic solvent system, often dichloromethane and water.[10]

    • A nitrosating agent, such as sodium nitrite in the presence of an acid (e.g., sulfuric acid or formic acid), is added to the reaction mixture.[8][9]

    • The reaction is performed at a reduced temperature, typically between -5°C and 10°C, to control the exothermic reaction.[3]

    • Carmustine is then isolated from the organic phase.

Carmustine Synthesis Workflow General Workflow for Carmustine Synthesis Start Start Materials: 2-Chloroethylamine HCl 1,1'-Carbonyldiimidazole (CDI) Step1 Step 1: Urea Formation Reaction of 2-Chloroethylamine HCl with CDI in an aqueous medium. Start->Step1 Intermediate Intermediate: 1,3-bis(2-chloroethyl)urea Step1->Intermediate Step2 Step 2: Nitrosation Reaction with Sodium Nitrite and Acid in a biphasic solvent system (e.g., DCM/water). Intermediate->Step2 Product Final Product: Carmustine (BCNU) Step2->Product Isolation Isolation & Purification Product->Isolation

Figure 2: General Workflow for Carmustine Synthesis
Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

This nitrosouracil derivative serves as a valuable intermediate in the synthesis of other biologically active compounds.

  • Procedure Outline:

    • The precursor, 6-amino-1,3-dimethyluracil, is dissolved in a dilute acid, such as acetic acid or hydrochloric acid.[2]

    • An aqueous solution of sodium nitrite is added to the solution.

    • The reaction is typically conducted at a reduced temperature (around 10°C) to manage the exothermic nature of the nitrosation.[2]

    • The product, 6-amino-1,3-dimethyl-5-nitrosouracil, precipitates from the reaction mixture.[2]

Detection of DNA Cross-Linking: Alkaline Elution Assay

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and cross-links.

  • Principle: The rate at which single-stranded DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA interstrand cross-links retard this elution.

  • Procedure Outline:

    • Cells are treated with the nitrosourea compound.

    • To measure inter-strand cross-links, a known number of single-strand breaks are introduced, typically by irradiating the cells with X-rays.

    • The cells are then lysed on a filter, and the DNA is slowly eluted with an alkaline buffer.

    • The amount of DNA remaining on the filter over time is quantified, often using a fluorescent DNA-binding dye.

    • A decrease in the elution rate compared to control cells (treated with X-rays only) indicates the presence of inter-strand cross-links.

    • The contribution of DNA-protein cross-links can be assessed by treating a parallel sample with proteinase K, which will reverse the effect of these cross-links on elution.[14]

Conclusion

The discovery and development of nitrosouracil compounds have had a lasting impact on cancer chemotherapy, particularly in the treatment of brain tumors. Their unique mechanism of action, involving both DNA alkylation and the inhibition of DNA repair, provides a powerful strategy for inducing cancer cell death. This technical guide has provided a comprehensive overview of the history, mechanism of action, synthesis, and key quantitative data associated with these important drugs. The detailed methodologies and visualizations are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the field of anticancer drug development.

References

An In-depth Technical Guide on 6-Amino-1,3-dipropyl-5-nitrosouracil (CAS Number: 81250-33-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and technical data for 6-Amino-1,3-dipropyl-5-nitrosouracil are extremely limited. This guide provides fundamental identification details for the specified compound. To offer a more comprehensive technical overview within the same chemical class, this document heavily references the well-studied analog, 6-Amino-1,3-dimethyl-5-nitrosouracil (CAS: 6632-68-4) . The data presented for the dimethyl analog, including synthesis, properties, and biological activities, should be considered as representative of this class of compounds and may not be directly transferable to the dipropyl derivative.

Introduction

This compound is a heterocyclic compound belonging to the nitrosouracil family. These compounds are characterized by a uracil core structure with a nitroso group at the 5-position and an amino group at the 6-position. The N-alkylation, in this case with propyl groups at positions 1 and 3, influences the molecule's lipophilicity and, consequently, its solubility and potential biological interactions. While research on the dipropyl derivative is scarce, the broader class of 6-amino-5-nitrosouracils is of interest in medicinal chemistry and organic synthesis. They serve as versatile precursors for the synthesis of various fused heterocyclic systems, such as purines and pteridines.[1] The reactivity of the nitroso group often dictates their chemical and biological behavior.[1]

Chemical and Physical Properties

Table 1: Physicochemical Properties

PropertyThis compound6-Amino-1,3-dimethyl-5-nitrosouracil (for reference)
CAS Number 81250-33-1[2]6632-68-4[3]
Molecular Formula C₁₀H₁₆N₄O₃[2]C₆H₈N₄O₃[3]
Molecular Weight 240.26 g/mol [2]184.15 g/mol [3]
IUPAC Name 6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione[3]
Melting Point Data not available>300 °C (decomposes)
Solubility Data not available>27.6 µg/mL in aqueous solution at pH 7.4[3]
Appearance Data not availableSolid[4]

Synthesis

A general and widely reported method for the synthesis of 6-amino-1,3-dialkyl-5-nitrosouracils involves the nitrosation of the corresponding 6-amino-1,3-dialkyluracil precursor.[1]

General Experimental Protocol (based on the synthesis of the dimethyl analog)

The synthesis is a two-step process starting from a suitable N,N'-dialkylurea and cyanoacetic acid to form the 6-aminouracil precursor, followed by nitrosation.

Step 1: Synthesis of 6-Amino-1,3-dipropyluracil (Precursor)

The precursor, 6-Amino-1,3-dipropyluracil (CAS: 41862-14-0), can be synthesized via the condensation of 1,3-dipropylurea with cyanoacetic acid or its esters, followed by cyclization. This precursor is also commercially available.[4]

Step 2: Nitrosation to form this compound

  • Dissolution: The precursor, 6-Amino-1,3-dipropyluracil, is dissolved in a dilute acid, such as acetic acid or hydrochloric acid.

  • Cooling: The reaction mixture is cooled to a reduced temperature, typically between 0-10 °C, to control the exothermic nature of the nitrosation reaction.

  • Addition of Nitrite: An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution.

  • Reaction: The reaction is stirred at a low temperature for a specified period, during which the 5-nitroso product precipitates from the solution.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow General Synthesis Workflow for 6-Amino-1,3-dialkyl-5-nitrosouracils Precursor 6-Amino-1,3-dipropyluracil ReactionVessel Reaction at 0-10 °C Precursor->ReactionVessel Acid Dilute Acid (e.g., Acetic Acid) Acid->ReactionVessel NaNO2 Sodium Nitrite (aq) NaNO2->ReactionVessel Product This compound (Precipitate) ReactionVessel->Product Filtration Filtration and Washing Product->Filtration PurifiedProduct Purified Product Filtration->PurifiedProduct

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Specific studies on the biological activity of this compound have not been reported. However, based on the known activities of related nitrosourea and nitrosouracil compounds, a general mechanism of action can be proposed.

The biological activity of such compounds is often attributed to the nitroso (-NO) group.[1] It is hypothesized that these compounds can act as alkylating agents or can release nitric oxide (NO), both of which can have significant biological effects.

  • Interaction with Biomolecules: The nitroso group can interact with nucleophilic sites in biomolecules such as DNA and proteins. This can lead to covalent modifications, which may alter the function of these macromolecules and potentially lead to cytotoxic effects. This is a common mechanism for the anticancer activity of some N-nitroso compounds.

  • Enzyme Inhibition: These molecules may also interfere with enzymatic processes by binding to active sites or allosteric sites, leading to a modulation of enzyme activity.

Preliminary research on the dimethyl analog suggests potential antimicrobial and anticancer properties, likely stemming from these interactions.[1]

Hypothetical Signaling Pathway

As no specific signaling pathways have been elucidated for this compound, the following diagram illustrates a hypothetical pathway based on the general reactivity of N-nitroso compounds.

Hypothetical_Pathway Hypothetical Mechanism of Action Compound 6-Amino-1,3-dipropyl- 5-nitrosouracil Cell Cellular Uptake Compound->Cell Intracellular Intracellular Activation/ Metabolism Cell->Intracellular ReactiveSpecies Reactive Intermediates (e.g., Alkylating agents, NO) Intracellular->ReactiveSpecies DNA DNA ReactiveSpecies->DNA Alkylation Proteins Proteins ReactiveSpecies->Proteins Nitrosylation/ Alkylation DNA_Damage DNA Adducts/ Strand Breaks DNA->DNA_Damage Protein_Mod Protein Modification/ Enzyme Inhibition Proteins->Protein_Mod Apoptosis Apoptosis/Cell Cycle Arrest DNA_Damage->Apoptosis Protein_Mod->Apoptosis

Caption: Hypothetical cellular mechanism of this compound.

Conclusion

This compound is a derivative of the uracil heterocyclic system. While its specific properties and biological activities are not well-documented, its structural similarity to other N-alkylated 6-amino-5-nitrosouracils suggests it is a reactive molecule with potential for further chemical synthesis and possible biological activity. The presence of the propyl groups is expected to increase its lipophilicity compared to the methyl or ethyl analogs, which could influence its pharmacokinetic properties. Further research is required to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Molecular Structure of 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dipropyl-5-nitrosouracil is a derivative of the pyrimidine base uracil, characterized by the presence of two propyl groups at positions 1 and 3 of the uracil ring, an amino group at position 6, and a nitroso group at position 5. While specific experimental data for this particular derivative is not extensively available in public literature, this guide provides a comprehensive overview of its molecular structure and properties based on established knowledge of closely related analogs, primarily the well-studied 6-amino-1,3-dimethyl-5-nitrosouracil. This document aims to serve as a valuable predictive resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

The uracil scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antimicrobial and anticancer agents. The functionalization of the uracil ring, as seen in this compound, can significantly influence its chemical reactivity and biological profile.

Molecular Structure and Properties

The fundamental structure of this compound consists of a pyrimidine-2,4(1H,3H)-dione backbone. The key functional groups that determine its chemical behavior are the electron-donating amino group at the C6 position and the electron-withdrawing nitroso group at the C5 position. The two propyl groups at the N1 and N3 positions enhance the lipophilicity of the molecule compared to its methyl or ethyl counterparts.

Predicted Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while the molecular formula and weight are definitive, other properties are predicted based on its structure and data from analogous compounds.

PropertyValueReference
CAS Number 81250-33-1[1]
Molecular Formula C₁₀H₁₆N₄O₃[1]
Molecular Weight 240.26 g/mol [1]
Predicted Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water is expected.N/A
Predicted Appearance Likely a colored crystalline solid.N/A

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, a reliable synthetic route can be proposed based on the well-established synthesis of its dimethyl analog.[2]

Proposed Synthesis of this compound

The synthesis is anticipated to be a two-step process starting from 1,3-dipropyluracil.

Step 1: Synthesis of 6-Amino-1,3-dipropyluracil

Step 2: Nitrosation of 6-Amino-1,3-dipropyluracil

This step introduces the nitroso group at the C5 position.

  • Materials:

    • 6-Amino-1,3-dipropyluracil

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl) or Acetic acid

    • Distilled water

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolve 6-amino-1,3-dipropyluracil in a suitable acidic medium (e.g., dilute hydrochloric acid or acetic acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture with constant stirring.

    • Continue stirring at a low temperature for a specified period to allow for the completion of the nitrosation reaction.

    • The product, this compound, is expected to precipitate out of the solution.

    • Collect the precipitate by filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

The following diagram illustrates the proposed synthetic workflow.

G Proposed Synthesis Workflow start 1,3-Dipropyluracil step1 Amination at C6 start->step1 intermediate 6-Amino-1,3-dipropyluracil step1->intermediate step2 Nitrosation with NaNO2/Acid intermediate->step2 product This compound step2->product

A proposed workflow for the synthesis of the target compound.
Predicted Spectroscopic Data

Based on the structures of related compounds, the following spectroscopic characteristics for this compound can be anticipated.

Spectroscopic DataPredicted Observations
¹H NMR Signals corresponding to the two propyl groups (triplets and sextets for the CH₂ and CH₃ groups, respectively). A broad singlet for the amino (NH₂) protons.
¹³C NMR Resonances for the carbonyl carbons (C2 and C4), the carbon bearing the amino group (C6), the carbon with the nitroso group (C5), and the carbons of the propyl chains.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the uracil ring, N-O stretching of the nitroso group, and C-H stretching of the propyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 240.26 g/mol , along with fragmentation patterns characteristic of the loss of the nitroso and propyl groups.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the broader class of 6-aminouracil derivatives has been investigated for various therapeutic applications.[3][4][5] These compounds are known to serve as precursors for the synthesis of fused heterocyclic systems with potential biological activities.[3]

The introduction of lipophilic propyl groups may enhance the cell membrane permeability of the molecule, potentially influencing its bioavailability and interaction with intracellular targets. The nitroso group can also participate in various biological reactions, including interactions with thiols and potential generation of nitric oxide, which is a key signaling molecule in various physiological processes.

A hypothetical signaling pathway that could be investigated for this class of compounds is their interaction with kinases or other enzymes involved in cell proliferation, given the anticancer potential of some uracil derivatives.

The logical relationship for investigating the biological activity is outlined below.

G Biological Activity Investigation Workflow compound This compound in_vitro In vitro screening (e.g., cancer cell lines) compound->in_vitro mechanism Mechanism of action studies (e.g., enzyme inhibition assays) in_vitro->mechanism in_vivo In vivo studies (animal models) mechanism->in_vivo clinical Clinical development in_vivo->clinical

A logical workflow for the investigation of biological activity.

Conclusion

This compound represents an interesting, yet underexplored, derivative of the uracil family. This guide provides a predictive framework for its synthesis, characterization, and potential areas of biological investigation based on the established chemistry of its analogs. The enhanced lipophilicity due to the dipropyl substitution may impart unique properties relevant to drug development. Further experimental validation of the predicted data and proposed protocols is essential to fully elucidate the molecular structure and therapeutic potential of this compound. Researchers are encouraged to use this guide as a foundational resource for their investigations into this and related molecules.

References

Navigating the Research Frontier: An In-depth Technical Guide on 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dipropyl-5-nitrosouracil is a chemical compound with the CAS number 81250-33-1 and a molecular formula of C10H16N4O3[1]. It belongs to the pyrimidine class of organic molecules, specifically a derivative of uracil. While this molecule is available for proteomics research applications, it is important to note that it is intended for research use only and not for diagnostic or therapeutic purposes[1]. An extensive review of publicly available scientific literature reveals a significant gap in research pertaining to the specific therapeutic applications of this compound. However, by examining the properties and applications of structurally similar compounds, we can infer potential areas of interest for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for designing and interpreting experimental studies.

PropertyValueSource
CAS Number 81250-33-1[1]
Molecular Formula C10H16N4O3[1]
Molecular Weight 240.26 g/mol [1]

Potential Therapeutic Relevance Based on Structural Analogs

While direct evidence is lacking for this compound, its structural analogs, particularly other 6-aminouracil derivatives, have been explored for various biological activities. These derivatives serve as important precursors in the synthesis of a wide range of heterocyclic compounds with therapeutic potential[2][3].

Antimicrobial and Anticancer Potential:

Derivatives of 6-aminouracil have been investigated for their antimicrobial and anticancer properties[2][4]. For instance, 6-Amino-1-methyl-5-nitrosouracil is known to exhibit antimicrobial activity[5]. Furthermore, various synthesized heterocyclic compounds derived from 6-aminouracil have shown cytotoxic activity against cancer cell lines, such as the prostate cancer cell line PC3[4]. The mechanism of action for some of these compounds involves the inhibition of enzymes like cathepsin B, which is implicated in cancer progression[4].

Precursors for Biologically Active Molecules:

A significant area of research for 6-aminouracil derivatives is their use as versatile intermediates in organic synthesis[6]. They are key starting materials for the production of purine derivatives, including well-known methylxanthines like caffeine and theophylline[6]. The reactivity of the 5-nitroso group is crucial in these syntheses, often involving reduction to an amino group followed by cyclization reactions to form fused heterocyclic systems[6].

Future Research Directions and Experimental Considerations

The lack of specific data on this compound presents a clear opportunity for novel research. Future studies could focus on the following areas:

  • Synthesis and Characterization: Detailed protocols for the efficient synthesis and purification of this compound would be a foundational step. Comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would provide essential structural information.

  • In Vitro Biological Screening: The compound could be screened against a panel of cancer cell lines and microbial strains to assess its potential cytotoxic and antimicrobial activities.

  • Enzyme Inhibition Assays: Based on the activity of related compounds, assays for the inhibition of relevant enzymes, such as kinases or proteases involved in disease pathways, could be conducted.

  • Mechanism of Action Studies: Should any biological activity be identified, further experiments would be necessary to elucidate the underlying mechanism of action. This could involve studying its interaction with specific cellular targets or signaling pathways.

Illustrative Synthetic Pathway

The synthesis of 6-amino-5-nitrosouracil derivatives typically involves the nitrosation of a 6-aminouracil precursor. A generalized workflow for such a synthesis is depicted below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 6-Amino-1,3-dipropyluracil C Nitrosation Reaction A->C B Nitrosating Agent (e.g., Sodium Nitrite in Acid) B->C D Crude Product C->D Yields E Purification (e.g., Recrystallization, Chromatography) D->E F This compound E->F Pure Compound

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, 6-Amino-1,3-dipropyluracil, followed by a nitrosation reaction. While specific literature on the dipropyl derivative is limited, the protocol is based on the well-established synthesis of the analogous 6-amino-1,3-dimethyl-5-nitrosouracil. This document offers a comprehensive guide for the laboratory synthesis and includes key data and a visual representation of the workflow.

Introduction

Uracil derivatives are a class of compounds with significant biological activity and are pivotal precursors in the synthesis of various therapeutic agents.[1][2] The title compound, this compound, features a pyrimidine-2,4(1H,3H)-dione backbone with propyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5. This arrangement of functional groups imparts distinct chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules, potentially including purine derivatives and other biologically active heterocyclic systems. The methodological approach presented herein is adapted from the established synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil, which involves the nitrosation of the corresponding 6-aminouracil precursor.[3]

Compound Data

A summary of the key quantitative data for the precursor and the final product is presented in Table 1.

Table 1: Physicochemical Data of Precursor and Final Product

Property6-Amino-1,3-dipropyluracil (Precursor)This compound (Product)
CAS Number 41862-14-0[4]81250-33-1[5]
Molecular Formula C₁₀H₁₇N₃O₂[4]C₁₀H₁₆N₄O₃[5]
Molecular Weight 211.26 g/mol [4]240.26 g/mol [5]
Appearance Solid[4]-
Melting Point 134-139 °C[4]-

Experimental Protocols

The synthesis of this compound is achieved in two main experimental stages, as detailed below.

Part 1: Synthesis of 6-Amino-1,3-dipropyluracil (Precursor)

This protocol is adapted from general methods for the synthesis of 6-aminouracil derivatives.[6]

Materials:

  • Cyanoacetic acid

  • 1,3-Dipropylurea

  • Acetic anhydride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dipropylurea in anhydrous ethanol.

  • To this solution, add a stoichiometric equivalent of sodium ethoxide.

  • In a separate flask, prepare a solution of cyanoacetic acid in acetic anhydride.

  • Slowly add the cyanoacetic acid solution to the 1,3-dipropylurea solution with continuous stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-Amino-1,3-dipropyluracil.

Part 2: Synthesis of this compound (Final Product)

This protocol is based on the nitrosation of the analogous 6-amino-1,3-dimethyluracil.[3]

Materials:

  • 6-Amino-1,3-dipropyluracil

  • Hydrochloric acid (HCl) or Acetic acid

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • Suspend 6-Amino-1,3-dipropyluracil in a mixture of water and a catalytic amount of either hydrochloric acid or acetic acid in a beaker.

  • Cool the suspension to 0-5 °C using an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of 6-Amino-1,3-dipropyluracil over a period of 30 minutes. Maintain the temperature below 10 °C.

  • A distinctively colored precipitate of this compound should form.

  • Continue stirring the reaction mixture in the ice bath for an additional hour after the addition is complete.

  • Isolate the solid product by filtration.

  • Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from an appropriate solvent such as an ethanol/water mixture.[3]

Synthesis Workflow

The overall synthesis pathway is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitrosation A 1,3-Dipropylurea B Cyanoacetic Acid C 6-Amino-1,3-dipropyluracil A->C B->C F This compound C->F D Sodium Nitrite (NaNO₂) E Acid (HCl or Acetic Acid) D->F E->F

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Nitrosating agents and nitroso compounds are potentially mutagenic and should be handled with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document outlines a detailed and practical protocol for the synthesis of this compound. By providing clear, step-by-step instructions, along with essential data and a visual workflow, this guide serves as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery. The described methodology, based on established chemical principles, enables the reliable preparation of this compound for further investigation and application.

References

Application Notes and Protocols for 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-Amino-1,3-dipropyl-5-nitrosouracil is a research chemical with limited publicly available data on its biological activities and mechanisms of action. The following experimental designs, protocols, and hypothetical data are based on the known properties of structurally similar compounds, such as 6-Amino-1,3-dimethyl-5-nitrosouracil and other uracil derivatives. These protocols are intended to serve as a starting point for research and will require optimization.

Introduction

This compound is a heterocyclic compound belonging to the uracil family.[1] Its structure, featuring a pyrimidine backbone with amino, nitroso, and dipropyl substitutions, suggests potential for biological activity. Uracil derivatives are a cornerstone in medicinal chemistry, with established roles as anticancer, antiviral, and antimicrobial agents.[2][3][4] The nitroso group, in particular, is known to be reactive and can interact with biological macromolecules like proteins and nucleic acids, a common mechanism for the therapeutic effects of related compounds.[5][6]

These application notes provide a comprehensive framework for the initial synthesis, characterization, and biological evaluation of this compound for drug discovery and development purposes.

Physicochemical Properties and Data Presentation

While experimental data for the dipropyl analog is scarce, we can anticipate its properties and provide templates for data collection.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number81250-33-1[1]
Molecular FormulaC₁₀H₁₆N₄O₃[1]
Molecular Weight240.26 g/mol [1]
AppearancePurple SolidVendor Data
StorageStore at 2-8°C, sealed in a dry environmentVendor Data

Table 2: Hypothetical In Vitro Anticancer Activity (IC₅₀ Values)

This table is a template for recording data from cytotoxicity assays. The values presented are for illustrative purposes only.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.5
HeLaCervical Cancer12.8
HepG2Liver Cancer35.1
Doxorubicin (Control)-0.8

Table 3: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This table is a template for recording data from antimicrobial screening. The values presented are for illustrative purposes only.

Microbial StrainTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria64
Escherichia coliGram-negative bacteria128
Candida albicansFungi>256
Ampicillin (Control)-8
Fluconazole (Control)-4

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the widely reported synthesis of the dimethyl analog.[6] It involves the nitrosation of a 6-aminouracil precursor.

Materials:

  • 6-Amino-1,3-dipropyluracil

  • Hydrochloric acid (HCl) or Acetic Acid

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve 1.0 equivalent of 6-Amino-1,3-dipropyluracil in a suitable volume of dilute acid (e.g., 1M HCl or acetic acid) in a flask.

  • Cool the solution to 0-5°C using an ice bath while stirring.

  • Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled 6-Amino-1,3-dipropyluracil solution over 15-20 minutes. Maintain the temperature below 10°C.

  • Observe the formation of a colored precipitate.

  • Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours after the addition is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold distilled water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard method for evaluating the compound's effect on cancer cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare a 10 mM stock solution of the test compound in DMSO. Make serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to assess antimicrobial activity.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well plates

  • This compound

  • DMSO

  • Standard antibiotics (e.g., Ampicillin, Fluconazole)

  • Resazurin or similar viability indicator

Procedure:

  • Prepare a 2x concentrated suspension of the microbial inoculum in the appropriate broth.

  • Prepare serial dilutions of the test compound in the broth in a 96-well plate. The concentration range could be from 512 µg/mL down to 1 µg/mL.

  • Add the microbial inoculum to each well, bringing the final volume to 100 µL and the compound concentrations to 1x.

  • Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by adding a viability indicator like resazurin.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action (Hypothetical) cluster_conclusion Outcome synthesis Synthesis via Nitrosation purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial dna_binding DNA Intercalation/Binding Assay cytotoxicity->dna_binding enzyme_inhibition Enzyme Inhibition Assay (e.g., Thymidylate Synthase) cytotoxicity->enzyme_inhibition lead_id Lead Compound Identification antimicrobial->lead_id dna_binding->lead_id enzyme_inhibition->lead_id

Caption: General workflow for the evaluation of this compound.

Hypothesized Signaling Pathway: Inhibition of Thymidylate Synthase

Some uracil analogs, like 5-Fluorouracil, are known to inhibit thymidylate synthase, a critical enzyme in DNA synthesis.[7] This pathway represents a plausible, though unconfirmed, mechanism of action for this compound.

G cluster_pathway DNA Synthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Outcome dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (Thymidylate) DNA DNA Synthesis dTMP->DNA TS->dTMP Product Apoptosis Apoptosis / Cell Cycle Arrest TS->Apoptosis Depletion of dTMP leads to Compound 6-Amino-1,3-dipropyl- 5-nitrosouracil Compound->TS Inhibition

Caption: Hypothesized inhibition of Thymidylate Synthase by the test compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-1,3-dipropyl-5-nitrosouracil is a substituted uracil derivative of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research and development. This document provides a detailed application note for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validated methods for this exact analyte are not widely published, this protocol is based on established methods for structurally similar compounds, such as other 6-aminouracil derivatives.[1][2][3][4]

Principle

This method utilizes reversed-phase HPLC to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an aqueous buffer. Detection and quantification are performed using a UV-Vis detector at a wavelength determined by the compound's maximum absorbance.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (0.1% in water, for MS-compatibility) or Phosphoric acid (for standard UV detection)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Data acquisition and processing software

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (with 0.1% Formic Acid) (50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector WavelengthTo be determined by UV scan (typically 280 nm)
Run Time10 minutes

Data Presentation

The following table summarizes the expected quantitative performance of this analytical method. These values are representative for a well-validated HPLC method.

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
SpecificityNo interference from blank/placebo

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weighing of Standard/Sample dissolve Dissolution in Solvent start->dissolve dilute Serial Dilution (for Standards) dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Final Report quantify->report

Caption: General workflow for HPLC analysis of this compound.

Conclusion

The described HPLC-UV method provides a robust framework for the detection and quantification of this compound. This protocol should be validated in the user's laboratory to ensure its suitability for the intended application. The method is expected to be linear, sensitive, precise, and accurate for the analysis of this compound in various sample matrices. For applications requiring mass spectrometry, the phosphoric acid in the mobile phase should be replaced with formic acid to ensure compatibility.[1][3]

References

In Vitro Applications of 6-Amino-1,3-dipropyl-5-nitrosouracil: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research detailing specific in vitro assays and the definitive mechanism of action for 6-Amino-1,3-dipropyl-5-nitrosouracil is limited. The following application notes and protocols are based on the expected biochemical properties of nitrosouracil derivatives and general methodologies for assessing nitric oxide (NO) donors. These should be regarded as a foundational framework for investigation, requiring empirical validation for this specific compound.

Application Notes

This compound is a heterocyclic compound belonging to the nitrosouracil family.[1] Structurally similar compounds, such as 6-Amino-1,3-dimethyl-5-nitrosouracil, are recognized for their chemical reactivity and have been investigated for their potential in medicinal chemistry, including antimicrobial and anticancer research.[2][3] The nitroso group is a key functional moiety that can confer the ability to release nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes.[2][4] Therefore, the primary application for this compound in vitro is likely as a potential nitric oxide donor.

The protocols outlined below are designed to investigate the NO-donating properties of this compound and its subsequent effects on cellular pathways. These assays are fundamental in drug discovery and development for therapeutic areas where NO signaling is paramount, such as cardiovascular diseases, inflammation, and oncology.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized signaling pathway initiated by a nitric oxide donor.

NO_Signaling_Pathway General Nitric Oxide Signaling Pathway A 6-Amino-1,3-dipropyl- 5-nitrosouracil (NO Donor) B Nitric Oxide (NO) A->B releases C Soluble Guanylate Cyclase (sGC) B->C activates D GTP E cGMP D->E converted by sGC F Protein Kinase G (PKG) E->F activates G Vasodilation F->G H Inhibition of Platelet Aggregation F->H I Modulation of Gene Expression F->I

Caption: General Nitric Oxide Signaling Pathway.

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This protocol measures the amount of nitric oxide released from this compound by quantifying one of its stable end products, nitrite, in an aqueous solution.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) standard solution (1 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in PBS.

  • Prepare a standard curve of sodium nitrite in PBS, with concentrations ranging from 1 to 100 µM.

  • Add 50 µL of each standard or sample solution in triplicate to the wells of a 96-well plate.

  • Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4, 8, and 24 hours) to allow for NO release and conversion to nitrite.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on a selected cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.

  • Incubate the cells for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Express cell viability as a percentage relative to the vehicle control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a potential nitric oxide donor.

Experimental_Workflow Workflow for In Vitro Evaluation of a Nitrosouracil Compound A Compound Preparation (this compound) B Nitric Oxide Release Assay (Griess Assay) A->B C Cell Culture (e.g., HUVECs) A->C F Data Analysis and Interpretation B->F D Cytotoxicity Assessment (MTT Assay) C->D E Downstream Functional Assays (e.g., cGMP measurement, PKG activity) C->E D->F E->F

Caption: General experimental workflow.

Data Presentation

The following tables present hypothetical data that could be generated from the described protocols.

Table 1: Nitrite Concentration from this compound in PBS (pH 7.4) at 37°C

Concentration (µM)Nitrite (µM) after 1hNitrite (µM) after 4hNitrite (µM) after 24h
10.8 ± 0.12.5 ± 0.35.1 ± 0.6
107.5 ± 0.923.1 ± 2.548.2 ± 5.1
5035.2 ± 4.198.6 ± 10.2150.4 ± 15.8
10068.9 ± 7.5180.3 ± 19.1225.7 ± 23.6

Data are represented as mean ± standard deviation.

Table 2: Cell Viability of HUVECs after 24h Treatment with this compound

Concentration (µM)Cell Viability (%)
198.5 ± 4.2
1095.1 ± 3.8
5088.7 ± 5.1
10075.3 ± 6.3
25052.1 ± 4.9
50021.4 ± 3.2

Data are represented as mean ± standard deviation relative to the vehicle control.

These tables provide a clear and structured summary of potential quantitative outcomes, allowing for straightforward comparison of dose-dependent and time-dependent effects. Further studies would be necessary to elucidate the precise mechanisms and full biological activity profile of this compound.

References

Application Notes and Protocols for 6-Amino-1,3-dipropyl-5-nitrosouracil in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dipropyl-5-nitrosouracil is a heterocyclic compound with potential applications in proteomics research, particularly in the study of post-translational modifications (PTMs).[1] While direct literature on its use in proteomics is emerging, its chemical structure, featuring a reactive nitroso group, suggests its utility as a tool for investigating S-nitrosylation of proteins. S-nitrosylation is a critical PTM involved in a myriad of cellular signaling pathways, and its dysregulation is implicated in various diseases.

These application notes provide a hypothetical framework for the use of this compound in a quantitative proteomics workflow to identify and quantify S-nitrosylated proteins. The protocols are based on the well-established biotin-switch technique, adapted for use with this compound.

Potential Mechanism of Action

The nitroso group in this compound can be transferred to the thiol group of cysteine residues in proteins, forming an S-nitrosothiol (SNO). This modification can alter the protein's function, localization, and interaction with other molecules. By introducing an exogenous nitroso donor like this compound, researchers can induce and study the effects of S-nitrosylation on a proteome-wide scale.

Application: Quantitative Profiling of S-Nitrosylated Proteins

A primary application of this compound is in the quantitative analysis of S-nitrosylated proteins in response to cellular stress or drug treatment. By employing stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or tandem mass tag (TMT) labeling, researchers can compare the levels of S-nitrosylation across different experimental conditions.

Experimental Workflow: Biotin-Switch Technique

The biotin-switch technique is a widely used method for the specific detection and enrichment of S-nitrosylated proteins.[2] The workflow involves three key steps: blocking of free thiols, selective reduction of S-nitrosothiols, and labeling of the newly formed thiols with a biotin tag for enrichment and subsequent mass spectrometry analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Biotin Labeling cluster_enrichment_analysis Enrichment & Analysis start Cell Lysate / Tissue Homogenate block Block Free Thiols (MMTS) start->block remove_excess Acetone Precipitation block->remove_excess reduce Reduce SNOs with Ascorbate remove_excess->reduce label_biotin Label Thiols with Biotin-HPDP reduce->label_biotin enrich Enrich Biotinylated Proteins (Streptavidin) label_biotin->enrich digest On-bead Trypsin Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Biotin-Switch Technique Workflow.

Experimental Protocols

Protocol 1: S-Nitrosylation of Proteins in Cell Culture
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at a final concentration of 10-100 µM for a specified duration (e.g., 30-60 minutes).

    • Include a vehicle-treated control group.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) supplemented with 1% NP-40 and a protease inhibitor cocktail.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA assay.

Protocol 2: Biotin-Switch Assay
  • Blocking Free Thiols:

    • To 1 mg of protein lysate, add 4 volumes of blocking buffer (HEN buffer with 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS)).

    • Incubate at 50°C for 20 minutes with gentle agitation.

  • Removal of Excess MMTS:

    • Precipitate proteins by adding 3 volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the proteins.

    • Carefully discard the supernatant and wash the pellet with 70% acetone.

    • Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS).

  • Labeling of S-Nitrosylated Cysteines:

    • Add 30 µL of 4.5 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) and 30 µL of 1 M sodium ascorbate to the protein solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Enrichment of Biotinylated Proteins:

    • Add 50 µL of streptavidin-agarose beads (pre-washed with neutralization buffer) to the labeled protein sample.

    • Incubate for 1 hour at room temperature with gentle rotation.

    • Pellet the beads by centrifugation and wash three times with wash buffer (20 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100).

  • On-Bead Digestion:

    • Resuspend the beads in 50 µL of 50 mM ammonium bicarbonate.

    • Add 1 µg of sequencing-grade trypsin.

    • Incubate overnight at 37°C with shaking.

    • Collect the supernatant containing the digested peptides.

Protocol 3: LC-MS/MS and Data Analysis
  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a data-dependent acquisition mode to select the most abundant precursor ions for fragmentation.

  • Data Analysis:

    • Search the raw MS data against a relevant protein database using a search engine (e.g., Mascot, Sequest).

    • Specify cysteine biotinylation as a variable modification.

    • Perform quantitative analysis using appropriate software to compare the relative abundance of identified peptides between different experimental groups.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table to highlight proteins with significant changes in S-nitrosylation upon treatment with this compound.

Protein IDGene NameFold Change (Treated/Control)p-valueFunction
P04406GAPDH2.50.001Glycolysis
P60709ACTB1.80.023Cytoskeleton
Q06830PRDX2-3.2<0.001Redox Regulation
P31946HSPA81.50.041Chaperone
P08670VIM2.10.008Intermediate Filament

Hypothetical Signaling Pathway Investigation

This compound can be used to probe the role of S-nitrosylation in specific signaling pathways. For example, its effect on a hypothetical cell survival pathway can be investigated.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus This compound receptor Receptor Activation stimulus->receptor kinaseA Kinase A (S-nitrosylated) receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB tf Transcription Factor (S-nitrosylated) kinaseB->tf gene_expression Gene Expression tf->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: Hypothetical S-nitrosylation Signaling Pathway.

In this hypothetical pathway, this compound induces S-nitrosylation of "Kinase A" and a "Transcription Factor". This inhibits their activity, leading to a downstream effect on gene expression and ultimately promoting apoptosis. This model provides a testable hypothesis for investigating the mechanism of action of this compound.

Conclusion

While further research is required to fully elucidate the applications of this compound in proteomics, its chemical properties make it a promising tool for studying protein S-nitrosylation. The protocols and workflows outlined here provide a comprehensive guide for researchers to begin exploring its potential in their own studies. The ability to induce and quantify this critical post-translational modification can provide valuable insights into cellular signaling and disease pathogenesis.

References

Application Notes and Protocols: 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dipropyl-5-nitrosouracil is a heterocyclic compound belonging to the nitrosouracil family. While specific research on this dipropyl derivative is limited, its structural analogues, such as the dimethyl and methyl versions, are recognized as important intermediates in the synthesis of various biologically active molecules, including xanthine derivatives.[1] Analogous compounds have been investigated for their potential antimicrobial and anticancer properties, suggesting that this compound may also be of interest in medicinal chemistry and drug discovery.[1][2] The biological activity of such compounds is often attributed to the nitroso group, which can interact with biological macromolecules like proteins and nucleic acids.[2]

These application notes provide a summary of the available information on the handling, storage, and properties of this compound, with safety protocols largely extrapolated from closely related compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 81250-33-1Santa Cruz Biotechnology[3]
Molecular Formula C₁₀H₁₆N₄O₃Santa Cruz Biotechnology[3]
Molecular Weight 240.26 g/mol Santa Cruz Biotechnology[3]
Appearance Light Purple to Purple SolidChemicalBook
Melting Point 205-210°CChemicalBook
Boiling Point (Predicted) 309.4±52.0 °CChemicalBook
Density (Predicted) 1.34±0.1 g/cm3 ChemicalBook
Solubility Slightly soluble in Acetone, DMSO, and MethanolChemicalBook
Storage Temperature RefrigeratorChemicalBook

Safety, Handling, and Storage

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidelines are based on the SDS for the non-nitroso precursor, 6-Amino-1,3-dipropyluracil, and related nitrosouracil compounds.[4][5] Researchers should handle this compound with caution and perform their own risk assessment.

Hazard Identification

Based on related compounds, this compound may be:

  • Irritating to the eyes, respiratory system, and skin.[4]

  • Harmful if inhaled, swallowed, or absorbed through the skin.[4]

  • The toxicological properties have not been fully investigated.[4]

Personal Protective Equipment (PPE)

A standard laboratory PPE workflow should be followed to minimize exposure.

PPE_Workflow start Enter Laboratory lab_coat Don Lab Coat start->lab_coat end Exit Laboratory safety_glasses Wear Safety Glasses (EN166 approved) lab_coat->safety_glasses gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) safety_glasses->gloves fume_hood Work in a Fume Hood gloves->fume_hood decontaminate Decontaminate Work Area fume_hood->decontaminate remove_ppe Remove PPE in Reverse Order decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands wash_hands->end

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[5]

  • Personal Handling: Avoid contact with skin and eyes.[5] Avoid the formation of dust and aerosols.[5]

  • Spills: In case of a spill, avoid creating dust.[5] Sweep up the solid material and place it in a suitable, closed container for disposal.[5]

Storage
  • Conditions: Store in a tightly sealed container in a refrigerator.

  • Incompatibilities: Keep away from strong oxidizing agents.[4]

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol describes a general workflow for using this compound as a precursor in a synthesis reaction.

Nucleophilic_Substitution_Workflow start Start dissolve Dissolve this compound in an appropriate solvent (e.g., DMF, DMSO) start->dissolve end End add_nucleophile Add the nucleophile to the reaction mixture dissolve->add_nucleophile add_base Add a non-nucleophilic base (if required) add_nucleophile->add_base heat Heat the reaction mixture under inert atmosphere (e.g., Nitrogen or Argon) add_base->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Perform aqueous workup and extraction monitor->workup Upon completion purify Purify the product by column chromatography or recrystallization workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize characterize->end

Caption: General Nucleophilic Substitution Workflow.

Potential Signaling Pathways and Biological Interactions

The biological activity of nitrosouracil compounds is often linked to their ability to act as electrophiles. The nitroso group can react with nucleophilic sites in biomolecules.

Biological_Interaction_Pathway compound This compound interaction Interaction with Cellular Nucleophiles compound->interaction proteins Proteins (e.g., enzyme active sites) interaction->proteins nucleic_acids Nucleic Acids (e.g., DNA, RNA) interaction->nucleic_acids alkylation Covalent Modification (Alkylation) proteins->alkylation nucleic_acids->alkylation enzyme_inhibition Enzyme Inhibition alkylation->enzyme_inhibition dna_damage DNA Damage alkylation->dna_damage cellular_response Downstream Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) enzyme_inhibition->cellular_response dna_damage->cellular_response

Caption: Potential Mechanism of Biological Action.

Note: This is a hypothetical pathway based on the known reactivity of similar compounds.[2] Further research is required to elucidate the specific biological effects of this compound.

Conclusion

This compound is a compound with potential applications in synthetic and medicinal chemistry. Due to the limited availability of specific safety and biological data, it is imperative that researchers handle this chemical with appropriate caution, utilizing personal protective equipment and proper engineering controls. The provided protocols and information, largely based on analogous compounds, should serve as a starting point for further investigation into the properties and applications of this molecule.

References

Application Notes: Safe Disposal of 6-Amino-1,3-dipropyl-5-nitrosouracil Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-1,3-dipropyl-5-nitrosouracil is a heterocyclic compound derived from uracil. Its structure contains a nitroso (-NO) group, which places it in the class of N-nitroso compounds. N-nitroso compounds are often potent mutagens and are reasonably anticipated to be human carcinogens. A safety data sheet for the analogous compound, 6-amino-1,3-dimethyl-5-nitrosouracil, classifies it as "Suspected of causing cancer" (H351)[1]. Given this significant potential hazard, all waste containing this compound must be handled with extreme caution and chemically treated to degrade the hazardous nitroso functionality before final disposal.

These application notes provide detailed protocols for the chemical degradation of this compound waste streams typically generated in research and development laboratories. The methods described are based on established procedures for the destruction of carcinogenic N-nitroso compounds and related nitrosamides[2][3][4]. It is imperative that these procedures are performed in a controlled laboratory environment by trained personnel wearing appropriate personal protective equipment (PPE).

Hazard Summary & Waste Characterization

Before disposal, it is crucial to understand the hazards associated with the compound and the nature of the waste stream.

Table 1: Hazard Profile for this compound and Related Compounds

Hazard CategoryDescriptionRecommended PrecautionsSource
Carcinogenicity Suspected of causing cancer. N-nitroso compounds as a class are known for their carcinogenic potential.Handle with extreme caution. All procedures should be designed to minimize exposure to the lowest possible level.[1][5]
Irritation Analogous compounds are irritating to the eyes, respiratory system, and skin.Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[6]
Reactivity May be decomposed by strong bases to form flammable and reactive diazo compounds. Incompatible with strong oxidizing agents.Avoid contact with strong bases (e.g., potassium hydroxide) and strong oxidizers.[2][5]
Waste Streams Can include neat (pure) compound, contaminated labware (pipette tips, vials), aqueous solutions, and organic solvent solutions (e.g., DMSO, alcohols).Segregate waste streams. Do not mix with incompatible chemicals. Label all waste containers clearly.[7]

Principles of Chemical Degradation

The primary goal of chemical treatment is the cleavage of the N-N bond in the nitroso group, which is responsible for the compound's carcinogenicity. Several methods have been investigated for the destruction of N-nitroso compounds[8]. The protocols below are adapted from reliable methods reported in the literature.

Table 2: Comparison of Chemical Degradation Methods for N-Nitroso Compounds

MethodPrincipleAdvantagesDisadvantages & Limitations
Alkaline Reduction Reduction of the nitroso group using a metal powder (e.g., Al:Ni alloy) under increasingly basic conditions.High destruction efficiency (>99.98% reported for some nitrosamides). Avoids the formation of hazardous diazoalkanes.Requires specialized metal alloy powder. The reaction can be vigorous.
Acidic Cleavage (HBr) Cleavage of the N-NO bond using hydrobromic acid in a non-aqueous solvent like glacial acetic acid.Effective for denitrosation. Also used for decontaminating glassware and surfaces.[4]May lead to reformation of the nitrosamide if not controlled.[2] Ineffective in the presence of hydroxylic solvents.[2]
Oxidation (KMnO₄) Oxidation of the molecule using potassium permanganate in an acidic solution.Effective for some compounds in simple aqueous solutions.Incomplete degradation in the presence of organic solvents like alcohols or DMSO.[2]
UV Photolysis Degradation of the N-NO bond using ultraviolet light.Can be a non-reagent method for dilute aqueous solutions.Efficiency is highly dependent on the solvent matrix; impurities can absorb UV light and reduce the degradation rate.[9]
Strong Base (KOH) Alkaline hydrolysis.NOT RECOMMENDED. Generates diazoalkanes, which are carcinogenic, toxic, and potentially explosive.[2][5]

Protocols for Safe Disposal

A. General Safety Precautions

  • Engineering Controls : All handling of the solid compound and all degradation procedures must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles at all times.

  • Spill Management : Keep a spill kit readily available. For N-nitroso compound spills, moisten the material first, then clean up using a HEPA-filter vacuum or absorbent pads. Decontaminate the area with a 5% acetic acid solution followed by soap and water[5].

  • Waste Handling : Collect all waste in clearly labeled, sealed containers. Store waste in secondary containment away from incompatible materials[7].

B. Experimental Protocol 1: Reductive Degradation with Aluminum-Nickel Alloy

This protocol is adapted from a procedure shown to be highly effective for the destruction of nitrosamides[3].

  • Objective : To chemically reduce and destroy this compound in a liquid waste stream.

  • Materials :

    • Waste solution containing this compound.

    • Aluminum-Nickel (Al:Ni) alloy powder (50:50).

    • 2 M Potassium Hydroxide (KOH) solution.

    • pH indicator strips or pH meter.

    • Stir plate and magnetic stir bar.

    • Reaction flask (e.g., Erlenmeyer flask), appropriately sized.

  • Procedure :

    • Place the reaction flask containing the nitrosouracil waste solution on a stir plate within a chemical fume hood. Begin stirring.

    • For every 100 mL of waste solution, add approximately 5 grams of Al:Ni alloy powder.

    • Slowly add 2 M KOH solution dropwise to the stirring mixture. Monitor the pH of the solution.

    • Continue adding KOH until the pH of the solution is between 11 and 12.

    • Allow the mixture to stir at room temperature for at least 24 hours.

    • After 24 hours, stop stirring and check for the absence of the parent compound using a validated analytical method (see Protocol D).

    • Once degradation is confirmed, neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid or citric acid) until the pH is between 6 and 8.

    • Allow the metal powder to settle. Decant the supernatant liquid and dispose of it down the drain with copious amounts of water, in accordance with local regulations.

    • Collect the remaining metal sludge in a designated hazardous waste container for heavy metals.

C. Experimental Protocol 2: Acidic Degradation with Hydrobromic Acid

This protocol uses a common method for denitrosation and is also effective for decontaminating glassware[2][4].

  • Objective : To cleave the nitroso group from this compound using HBr.

  • Materials :

    • Waste solution (must be free of water/hydroxylic solvents for best results).

    • 33% Hydrobromic acid (HBr) in glacial acetic acid.

    • Sodium bicarbonate (for neutralization).

    • Reaction flask.

    • Stir plate and magnetic stir bar.

  • Procedure :

    • Place the reaction flask containing the nitrosouracil waste solution on a stir plate in a fume hood.

    • For every 1 volume of waste solution, slowly add 3 volumes of 33% HBr in glacial acetic acid.

    • Stir the reaction mixture at room temperature for at least 6 hours.

    • Verify the destruction of the starting material via a suitable analytical method (see Protocol D).

    • Carefully neutralize the reaction mixture by slowly adding it to a large, stirred beaker of saturated sodium bicarbonate solution. Caution : This will generate CO₂ gas; perform this step slowly to avoid vigorous foaming and overflow.

    • Once neutralized (pH 6-8), the resulting solution can be disposed of according to institutional guidelines for aqueous waste.

D. Protocol for Validation of Degradation

  • Objective : To confirm the complete destruction of this compound post-treatment.

  • Method : High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method.

  • Procedure :

    • Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL) to determine its retention time and response.

    • Before starting the degradation, take a sample of the waste ("Time 0" sample).

    • After the degradation reaction is complete, take a sample of the treated waste.

    • Analyze the "Time 0" and final samples by HPLC-UV.

    • Successful degradation is confirmed by the complete disappearance of the peak corresponding to this compound in the final sample. The limit of detection of the analytical method should be considered.

Table 3: Hypothetical Degradation Efficiency Data

ProtocolWaste MatrixInitial Concentration (mg/L)Final Concentration (mg/L)Degradation Efficiency (%)
Protocol 1 (Al:Ni Reduction) 10% DMSO in Water500< 0.1> 99.98
Protocol 1 (Al:Ni Reduction) Methanol500< 0.1> 99.98
Protocol 2 (HBr/Acetic Acid) Acetonitrile500< 0.5> 99.9
Protocol 2 (HBr/Acetic Acid) 10% Water in Acetonitrile5007585.0 (Inefficient)

Visualizations

Waste_Disposal_Workflow cluster_prep Waste Collection & Preparation cluster_treatment Chemical Degradation (in Fume Hood) cluster_final Final Disposal Waste Generation of Waste (Solid & Liquid) Segregate Segregate Waste (Aqueous, Organic, Solid) Waste->Segregate Label Label Waste Container 'Hazardous: Suspected Carcinogen' Segregate->Label Degrade Select & Perform Degradation Protocol (e.g., Protocol 1 or 2) Label->Degrade Validate Validate Destruction (e.g., HPLC-UV Analysis) Degrade->Validate Check Degradation Complete? Validate->Check Check->Degrade No Neutralize Neutralize Effluent (pH 6-8) Check->Neutralize Yes Dispose Dispose of Treated Waste per Institutional & Local Regulations Neutralize->Dispose

Caption: Workflow for the safe disposal of nitrosouracil waste.

Hazard_Logic_Diagram cluster_hazard Identified Hazard cluster_controls Required Safety Controls cluster_action Required Action Hazard Compound: this compound Class: N-Nitroso Compound Primary Risk: Suspected Carcinogen Eng Engineering Controls (Chemical Fume Hood) Hazard->Eng PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Hazard->PPE Admin Administrative Controls (SOPs, Training, Waste Labeling) Hazard->Admin Action Chemical Degradation of Waste Prior to Disposal Hazard->Action Eng->Action PPE->Action Admin->Action

Caption: Relationship between compound hazard and safety controls.

References

Application Notes and Protocols: Reaction of 6-Amino-1,3-dipropyl-5-nitrosouracil with Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-disubstituted-5-nitrosouracils are versatile precursors in the synthesis of various heterocyclic compounds, notably purine analogs. The reaction of these uracil derivatives with thiols provides a direct route to 8-thiopurines, a class of compounds with significant therapeutic applications. Thiopurine drugs, such as 6-mercaptopurine, are widely used as immunosuppressants and in cancer therapy. This document provides detailed application notes and protocols for the reaction of 6-Amino-1,3-dipropyl-5-nitrosouracil with various thiols, leading to the formation of 8-thioxanthine derivatives. While specific data for the 1,3-dipropyl analog is limited, the provided protocols are based on established methodologies for similar 1,3-dialkyluracil derivatives.

Reaction Principle

The reaction proceeds via a condensation mechanism between the 6-amino-5-nitrosouracil and a thiol. The nitroso group at the C5 position activates the uracil ring, facilitating a nucleophilic attack by the thiol. Subsequent cyclization and dehydration lead to the formation of the fused purine ring system. The 1,3-dipropyl substituents on the uracil ring enhance the solubility of the starting material and the resulting products in organic solvents, potentially simplifying reaction work-up and purification.

Data Presentation

Due to the limited availability of specific quantitative data for the reaction of this compound, the following table presents illustrative data based on analogous reactions with similar 6-amino-5-nitrosouracil derivatives. This data is intended to provide a general expectation of reaction outcomes.

EntryThiolProductReaction Time (h)Yield (%)Melting Point (°C)
1Thiourea1,3-Dipropyl-8-thioxanthine485>300
2Benzyl Mercaptan8-Benzylthio-1,3-dipropylxanthine678210-212
3Cysteine8-(S-cysteinyl)-1,3-dipropylxanthine865245-247 (dec.)
4Glutathione8-(S-glutathionyl)-1,3-dipropylxanthine1255260-263 (dec.)

Caption: Illustrative quantitative data for the reaction of this compound with various thiols.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dipropyl-8-thioxanthine from this compound and Thiourea

Materials:

  • This compound

  • Thiourea

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) and thiourea (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 4 hours. The color of the reaction mixture is expected to change, indicating the progress of the reaction.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with deionized water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain pure 1,3-Dipropyl-8-thioxanthine.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 8-S-substituted Xanthines from this compound and Mercaptans

Materials:

  • This compound

  • Respective thiol (e.g., Benzyl Mercaptan, Cysteine, Glutathione) (1.1 eq)

  • Pyridine

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of warm pyridine in a round-bottom flask.

  • To this solution, add the respective thiol (1.1 eq) and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Remove the pyridine under reduced pressure.

  • To the residue, add a small amount of ethanol and stir.

  • Add diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_uracil This compound reaction_step Dissolve in Solvent (e.g., DMF, Pyridine) Heat and Reflux start_uracil->reaction_step start_thiol Thiol (e.g., Thiourea, Mercaptan) start_thiol->reaction_step workup_precipitation Precipitation (e.g., addition to water) reaction_step->workup_precipitation workup_filtration Filtration workup_precipitation->workup_filtration workup_purification Recrystallization or Column Chromatography workup_filtration->workup_purification product 8-Thioxanthine or 8-S-substituted Xanthine workup_purification->product

Caption: Experimental workflow for the synthesis of 8-thiopurines.

thiopurine_pathway cluster_prodrug Prodrug Activation cluster_metabolism Metabolic Conversion cluster_action Mechanism of Action Thiopurine Thiopurine (e.g., 8-Thioxanthine derivative) TGNs Thioguanine Nucleotides (TGNs) Thiopurine->TGNs Metabolic Enzymes DNA_RNA Incorporation into DNA and RNA TGNs->DNA_RNA Apoptosis Induction of Apoptosis in Lymphocytes TGNs->Apoptosis DNA_RNA->Apoptosis

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis yield of 6-Amino-1,3-dipropyl-5-nitrosouracil.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved through the electrophilic nitrosation of the precursor, 6-Amino-1,3-dipropyluracil. The reaction involves treating the starting material with a nitrosating agent, most commonly sodium nitrite, in an acidic medium. The acid protonates the nitrite to form nitrous acid (HNO₂), which then generates the nitrosating species (e.g., nitrosonium ion, NO⁺) that attacks the electron-rich C5 position of the uracil ring.

Q2: Why is the choice of acid important in this synthesis?

The choice of acid is critical for both reaction efficiency and minimizing side-product formation. While strong acids like hydrochloric acid (HCl) can be effective, they may also lead to undesired side reactions. Weaker organic acids, such as acetic acid, are often preferred as they provide the necessary acidic environment for the formation of the nitrosating agent while being gentle enough to reduce the likelihood of by-product formation.[1]

Q3: What is the optimal temperature for the nitrosation reaction?

The nitrosation of 6-aminouracils is an exothermic reaction. Therefore, maintaining a reduced temperature, typically around 10°C, is crucial to control the reaction rate and prevent the degradation of the product or starting material.[1] Running the reaction at elevated temperatures can lead to a decrease in yield and the formation of impurities.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material (6-Amino-1,3-dipropyluracil) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Q5: What are the common side products in this synthesis?

Side products can arise from over-nitrosation or degradation of the uracil ring, especially under harsh acidic conditions or at elevated temperatures. The use of a weaker acid like acetic acid is known to reduce the formation of these by-products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective nitrosating agent formation. 2. Insufficiently acidic conditions. 3. Reaction temperature is too low. 4. Degradation of the product.1. Ensure the sodium nitrite is fresh and has been stored properly. 2. Check the pH of the reaction mixture. If necessary, add more acid dropwise. 3. Allow the reaction to proceed for a longer duration at the recommended temperature. 4. Strictly control the temperature and avoid localized heating.
Formation of Multiple Products (Impure Sample) 1. Reaction temperature is too high. 2. Acid concentration is too high or a strong acid was used. 3. Molar ratio of reactants is not optimal.1. Maintain the reaction temperature at or below 10°C using an ice bath. 2. Use a weaker acid like acetic acid. If using a stronger acid, use it in a more dilute form. 3. Use a slight excess of sodium nitrite (e.g., 1.1 equivalents) to ensure complete conversion of the starting material.
Reaction is Too Vigorous or Uncontrolled 1. The nitrosating agent was added too quickly. 2. The reaction was not adequately cooled.1. Add the sodium nitrite solution dropwise to the reaction mixture with vigorous stirring. 2. Ensure the reaction vessel is properly immersed in an ice bath before and during the addition of the nitrosating agent.
Product is Difficult to Isolate/Purify 1. The product is partially soluble in the reaction medium. 2. The presence of significant amounts of by-products.1. After the reaction is complete, try adding cold water to precipitate the product fully. 2. Optimize the reaction conditions to minimize by-product formation. Recrystallization from a suitable solvent may be necessary for purification.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on established methods for the nitrosation of analogous 6-aminouracil derivatives.

Materials:

  • 6-Amino-1,3-dipropyluracil

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Distilled Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend 1.0 equivalent of 6-Amino-1,3-dipropyluracil in a mixture of glacial acetic acid and water. A common starting point is a 10-20% aqueous solution of acetic acid.

  • Cool the suspension to 0-5°C using an ice bath.

  • In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled and stirring suspension of 6-Amino-1,3-dipropyluracil over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 30-60 minutes.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, collect the precipitated product by vacuum filtration.

  • Wash the product with cold water to remove any residual acid and salts.

  • Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Synthesis Yield (Qualitative)
Parameter Condition Expected Impact on Yield Expected Impact on Purity
Acid Type Strong Acid (e.g., HCl)Potentially higher reaction rateIncreased risk of by-products
Weak Acid (e.g., Acetic Acid)Sufficient for reactionHigher purity, fewer by-products
Temperature < 10°COptimalHigh
> 20°CDecreased due to degradationLower due to by-products
NaNO₂ Molar Ratio < 1.0 eq.Low (incomplete reaction)High (unreacted starting material)
1.0 - 1.2 eq.HighHigh
> 1.5 eq.May not significantly increasePotential for side reactions

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start suspend Suspend 6-Amino-1,3-dipropyluracil in aqueous Acetic Acid start->suspend cool Cool suspension to 0-5°C suspend->cool add_nitrite Add Sodium Nitrite solution dropwise at < 10°C cool->add_nitrite prepare_nitrite Prepare aqueous solution of Sodium Nitrite prepare_nitrite->add_nitrite stir Stir for 30-60 min at 0-10°C add_nitrite->stir monitor Monitor reaction by TLC stir->monitor filter Filter the precipitate monitor->filter Reaction complete wash Wash with cold water filter->wash dry Dry the product under vacuum wash->dry end End Product dry->end

Caption: Synthesis workflow diagram.

troubleshooting_guide Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Was temperature kept below 10°C? start->check_temp check_acid Was a weak acid (e.g., Acetic Acid) used? check_temp->check_acid Yes solution_temp Action: Maintain strict temperature control check_temp->solution_temp No check_nitrite Was fresh NaNO₂ used in slight excess? check_acid->check_nitrite Yes solution_acid Action: Switch to a weaker acid check_acid->solution_acid No solution_nitrite Action: Use fresh NaNO₂ (1.1 eq.) check_nitrite->solution_nitrite No end Re-run experiment check_nitrite->end Yes solution_temp->end solution_acid->end solution_nitrite->end

Caption: Troubleshooting low yield.

References

Technical Support Center: 6-Amino-1,3-dipropyl-5-nitrosouracil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil. While specific data for the dipropyl derivative is limited, the information is based on established principles for the analogous and well-documented 6-Amino-1,3-dimethyl-5-nitrosouracil, whose synthetic pathways and impurity profiles are comparable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

This compound is a heterocyclic compound derived from uracil. Its structure, featuring an amino group at position 6 and a nitroso group at position 5, makes it a reactive and versatile intermediate in organic synthesis. It serves as a key precursor for creating more complex molecules, particularly in the development of purine derivatives and other biologically active compounds for the pharmaceutical industry.[1]

Q2: What is the most common synthetic route for this compound?

The most widely used method is the nitrosation of the precursor, 6-Amino-1,3-dipropyluracil.[2] This reaction is typically performed by treating the precursor with sodium nitrite in an acidic medium, such as acetic acid or hydrochloric acid.[1][3] The reaction is exothermic and requires careful temperature control to minimize side reactions.[1]

Q3: What are the common impurities encountered during synthesis?

Several impurities can arise from the starting materials, side reactions, or degradation. Controlling the reaction conditions is critical to minimizing their formation.[1]

Q4: How can the formation of these impurities be minimized?

Optimizing reaction conditions is the key to achieving high purity.[1]

  • pH Control: Maintaining an optimal acidic pH is crucial. Hydrolysis can occur at a pH above 5, leading to 6-hydroxy derivatives.[1]

  • Temperature Management: The nitrosation reaction is exothermic. The temperature should be kept low, typically around 10°C, to control the reaction rate and prevent the formation of degradation products.[1][3]

  • Choice of Acid: Using a weaker acid, such as acetic acid, can be a more benign approach that helps reduce side reactions compared to strong acids like HCl.[1]

  • Purification: After the reaction, the crude product should be isolated and purified, commonly via recrystallization from a solvent mixture like ethanol and water, to achieve high purity.[1][3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low Product Yield 1. Incomplete reaction. 2. Uncontrolled temperature leading to product degradation. 3. Sub-optimal pH.1. Monitor the reaction using TLC or LC-MS to ensure full consumption of the starting material. 2. Ensure the reaction vessel is adequately cooled in an ice bath to maintain the target temperature (~10°C).[1] 3. Carefully measure and adjust the pH of the reaction medium before and during the addition of sodium nitrite.
Product is Off-Color (e.g., brown instead of the expected color) 1. Presence of side-products from overheating. 2. Excess nitrosating agent causing further reactions. 3. Formation of various N-nitroso impurities.[4]1. Strictly maintain the reaction temperature below the recommended limit. 2. Use a stoichiometric amount of sodium nitrite and add it slowly to the reaction mixture. 3. Purify the product thoroughly using recrystallization to remove colored impurities.
Analytical Data (NMR/LC-MS) Shows Unexpected Peaks 1. Presence of unreacted 6-Amino-1,3-dipropyluracil. 2. Formation of 1,3-dipropyl-6-hydroxy-5-nitrosouracil due to high pH.[1] 3. Presence of other process-related impurities.1. Confirm reaction completion before workup. 2. Ensure the pH of the medium remains sufficiently acidic throughout the reaction.[1] 3. Refer to the Common Impurities table and adjust reaction parameters accordingly. Consider an additional purification step if necessary.

Data Summary

Table 1: Common Potential Impurities and Their Origin
Impurity NameStructure (Analogous Dimethyl)Potential Origin
6-Amino-1,3-dipropyluracilC₁₀H₁₇N₃O₂Unreacted starting material.
1,3-dipropyl-6-hydroxy-5-nitrosouracilC₁₀H₁₅N₃O₄Hydrolysis of the amino group at pH > 5.[1]
Other N-Nitroso CompoundsVariableSide reactions involving the nitrosating agent, especially under elevated temperatures or with residual amines.[4]
Table 2: Optimized Reaction Parameters (based on Dimethyl Analogue)
ParameterTypical ValueOptimal Condition for High Purity
Precursor 6-Amino-1,3-dipropyluracilHigh purity starting material
Nitrosating Agent Sodium Nitrite (NaNO₂)Aqueous solution, slow addition
Acidic Medium Hydrochloric Acid or Acetic AcidAcetic Acid can reduce side reactions.[1]
Temperature 0 - 20°CMaintained around 10°C.[1][3]
pH AcidicpH < 5 to prevent hydrolysis.[1]
Purification RecrystallizationEthanol/Water mixture.[1]

Visual Guides

Synthesis Workflow

SynthesisWorkflow cluster_input Starting Materials cluster_process Reaction Step cluster_params Key Parameters cluster_output Product & Purification A 6-Amino-1,3-dipropyluracil Reaction Nitrosation A->Reaction B Sodium Nitrite (aq) B->Reaction C Acidic Medium (e.g., Acetic Acid) C->Reaction Temp Temperature Control (~10°C) Reaction->Temp pH pH Control (< 5) Reaction->pH Crude Crude Product Reaction->Crude Purify Recrystallization Crude->Purify Final Pure 6-Amino-1,3-dipropyl- 5-nitrosouracil Purify->Final

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected P1 Low Yield Start->P1 P2 High Impurity Profile Start->P2 P3 Off-Color Product Start->P3 C1a Incomplete Reaction? P1->C1a C1b Temp Too High? P1->C1b C2a pH > 5? P2->C2a C2b Side Reactions? P2->C2b C3a Degradation? P3->C3a S3a Enhance Purification (Recrystallization) P3->S3a Also... S1a Monitor reaction (TLC/LC-MS) C1a->S1a Yes S1b Improve Cooling Maintain ~10°C C1b->S1b Yes S2a Verify & Adjust pH C2a->S2a Yes S2b Check Reagent Stoichiometry & Temperature Control C2b->S2b Yes C3a->S1b Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Stability issues with 6-Amino-1,3-dipropyl-5-nitrosouracil in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Amino-1,3-dipropyl-5-nitrosouracil in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound changed color. What does this indicate?

A change in the color of your solution, often from its initial hue to yellow or colorless, can be an indicator of degradation. The 5-nitroso group is a chromophore, and its chemical modification or cleavage from the uracil ring will likely result in a change in the solution's absorbance spectrum. It is recommended to verify the compound's integrity using an analytical technique such as HPLC-UV or UV-Vis spectroscopy.

Q2: What are the primary factors that can affect the stability of this compound in solution?

Based on the behavior of similar uracil derivatives, the primary factors influencing stability are expected to be:

  • pH: The stability of the uracil ring and the nitroso group can be highly pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolysis or other degradation reactions.[1][2][3]

  • Light: Many nitroso compounds are known to be light-sensitive. Exposure to UV or even ambient light can lead to photodegradation.[4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6]

  • Presence of Oxidizing or Reducing Agents: The nitroso group can be susceptible to oxidation or reduction, leading to the formation of nitro or amino groups, respectively.

Q3: What is the recommended pH range for preparing and storing solutions of this compound?

Q4: How can I monitor the stability of my this compound solution over time?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly suitable technique.[8][9][10][11][12] This method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound. UV-Vis spectroscopy can also be used for a quicker, albeit less specific, assessment by monitoring changes in the absorbance spectrum.

Q5: Are there any known degradation pathways for 5-nitrosouracil derivatives?

While the specific degradation pathway for this compound has not been published, related uracil derivatives are known to undergo hydrolytic degradation. For instance, 5-fluorouracil degradation can involve hydration of the C5-C6 double bond followed by ring cleavage.[13] It is plausible that this compound could undergo similar ring opening reactions or modifications of the nitroso and amino groups.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly low assay results Degradation of the compound in solution.Prepare fresh solutions daily. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or covering them with aluminum foil. Ensure the pH of the solution is controlled with an appropriate buffer.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.Use a stability-indicating HPLC method to track the appearance of new peaks over time. If possible, identify the degradation products using mass spectrometry (LC-MS).[14]
Inconsistent experimental results Instability of the compound under experimental conditions.Evaluate the stability of the compound under your specific experimental conditions (e.g., in your cell culture media or assay buffer) over the duration of the experiment. Consider preparing the compound solution immediately before use.
Precipitation in the solution Poor solubility or degradation leading to insoluble products.Check the solubility of the compound in your chosen solvent. If solubility is an issue, consider using a co-solvent or adjusting the pH. If precipitation occurs over time, it may be due to degradation.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO, DMF, or a buffered aqueous solution). Use gentle vortexing or sonication if necessary to aid dissolution.

  • If using an organic solvent, prepare a concentrated stock solution (e.g., 10-50 mM).

  • For aqueous solutions, use a buffer within a pH range of 6.0-7.5 as a starting point.

  • Store the stock solution in amber vials or vials wrapped in aluminum foil at -20°C or -80°C.

  • Prepare fresh working solutions from the stock solution for each experiment.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

This is a general guideline; optimization will be required.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program (Example):

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined experimentally, likely in the UV range).

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. The goal is to achieve partial degradation (10-30%) and demonstrate that the degradation product peaks are well-resolved from the parent compound peak.[11]

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound in Aqueous Buffer at 25°C (Protected from Light)

pHt1/2 (hours)% Remaining after 24 hours
3.0812.5
5.04870.7
7.012087.1
9.01225.0

Note: This data is hypothetical and should be determined experimentally.

Table 2: Hypothetical Temperature and Light Effects on Stability at pH 7.0

Conditiont1/2 (hours)% Remaining after 24 hours
4°C, Protected from light48096.6
25°C, Protected from light12087.1
25°C, Ambient light6075.8
40°C, Protected from light3059.5

Note: This data is hypothetical and should be determined experimentally.

Visualizations

experimental_workflow prep Prepare Stock Solution (e.g., 10 mM in DMSO) stress Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) prep->stress stability_study Perform Stability Study (Different pH, Temp, Light conditions) prep->stability_study hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev analyze Analyze Samples by HPLC hplc_dev->analyze stability_study->analyze data Quantify Parent Compound and Degradation Products analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_tree start Inconsistent Results or Low Assay Signal check_prep Was the solution prepared fresh? start->check_prep yes_fresh Yes check_prep->yes_fresh Yes no_fresh No check_prep->no_fresh No check_storage How was the stock solution stored? yes_fresh->check_storage yes_fresh->check_storage storage_ok Properly (-20°C/-80°C, protected from light) check_storage->storage_ok Properly storage_bad Improperly check_storage->storage_bad Improperly prepare_fresh Prepare fresh solution and re-assay. no_fresh->prepare_fresh check_conditions Is the compound stable under assay conditions (pH, temp)? storage_ok->check_conditions fix_storage Store stock solution correctly. Prepare fresh working solution. storage_bad->fix_storage conditions_ok Yes check_conditions->conditions_ok Yes conditions_bad No check_conditions->conditions_bad No final_check Problem likely not related to compound stability. conditions_ok->final_check modify_assay Modify assay to minimize degradation (e.g., shorter incubation, different buffer). conditions_bad->modify_assay

Caption: Troubleshooting decision tree for stability issues with this compound.

References

Overcoming poor solubility of 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Amino-1,3-dipropyl-5-nitrosouracil.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is known to have poor solubility in common laboratory solvents. Preliminary data indicates it is slightly soluble in acetone, DMSO, and methanol[1]. This low solubility can present challenges for its use in various experimental settings, including biological assays and formulation development.

Q2: I am having trouble dissolving this compound for my in vitro experiments. What are some initial troubleshooting steps?

When encountering solubility issues, it is recommended to start with a systematic approach to identify a suitable solvent system. The following steps can be taken:

  • Solvent Screening: Test the solubility in a range of organic solvents with varying polarities.

  • Co-solvent Systems: Investigate the use of a mixture of a primary solvent in which the compound has some solubility with a co-solvent that is miscible with the primary solvent and the aqueous medium of your experiment.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. The effect of pH on the solubility of this compound should be experimentally determined.

  • Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help to increase the rate of dissolution. However, the thermal stability of the compound should be considered to avoid degradation.

Q3: Can particle size reduction techniques be used to improve the solubility of this compound?

Yes, reducing the particle size can increase the surface area available for dissolution, which can lead to a faster dissolution rate and potentially increased apparent solubility.[2][3] Common techniques include:

  • Micronization: Grinding the compound to produce particles in the micrometer range.

  • Nanonization: Further reducing particle size to the nanometer range, which can be achieved through techniques like wet milling or high-pressure homogenization.[4][5][6]

Q4: Are there any formulation strategies that can enhance the aqueous solubility of this compound for oral drug delivery?

Several advanced formulation strategies can be employed to overcome the poor aqueous solubility of drug candidates.[7][8][9] These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[9]

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin complex can increase its solubility and stability in aqueous solutions.[9][10]

  • Lipid-Based Formulations: For lipophilic compounds, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[2][8]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

This guide provides a systematic approach to screen for a suitable solvent or co-solvent system for this compound.

Objective: To identify a solvent or co-solvent system that can dissolve the compound at the desired concentration.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile)

  • Vortex mixer

  • Water bath or heating block

  • Analytical balance

  • Vials

Experimental Protocol:

  • Initial Solubility Assessment:

    • Weigh a small, precise amount of the compound (e.g., 1 mg) into separate vials.

    • Add a small volume (e.g., 100 µL) of each selected solvent to the respective vials.

    • Vortex the vials for 1-2 minutes.

    • Visually inspect for dissolution. If dissolved, proceed to the next step. If not, continue adding the solvent in small increments (e.g., 100 µL) with vortexing until the compound dissolves or a maximum volume is reached.

    • Record the approximate solubility in each solvent.

  • Co-solvent System Evaluation:

    • Based on the initial assessment, select the best performing organic solvent.

    • Prepare stock solutions of the compound in the selected organic solvent at a high concentration.

    • In separate vials, prepare a series of aqueous solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

    • Add a small volume of the compound's stock solution to each of the aqueous co-solvent mixtures.

    • Observe for any precipitation. The highest percentage of the aqueous phase that does not cause precipitation is the most suitable co-solvent system for that concentration.

Data Presentation:

SolventApproximate Solubility (mg/mL)Observations
DMSO>10Clear solution
DMF>10Clear solution
Ethanol<1Incomplete dissolution
Methanol<1Incomplete dissolution[1]
Acetone<1Incomplete dissolution[1]
Acetonitrile<1Incomplete dissolution

Note: The above data is illustrative and should be determined experimentally.

Guide 2: pH-Dependent Solubility Profile

This guide outlines the procedure to determine the effect of pH on the solubility of this compound.

Objective: To determine the solubility of the compound at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • pH meter

  • Shaker incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Experimental Protocol:

  • Sample Preparation:

    • Add an excess amount of the compound to vials containing buffers of different pH values.

    • Ensure that there is undissolved solid material in each vial.

  • Equilibration:

    • Place the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Analysis:

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

Data Presentation:

pHSolubility (µg/mL)
2.0Experimental Value
4.0Experimental Value
6.0Experimental Value
7.4Experimental Value
9.0Experimental Value

Note: The above table should be populated with experimentally determined values.

Visualizations

experimental_workflow cluster_start Problem Definition cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome start Poor Solubility of This compound solvent Solvent Screening & Co-solvents start->solvent ph pH Adjustment start->ph particle Particle Size Reduction (Micronization/Nanonization) start->particle formulation Formulation Approaches (Solid Dispersion, Cyclodextrin, etc.) start->formulation dissolution Dissolution Testing solvent->dissolution ph->dissolution particle->dissolution formulation->dissolution characterization Physicochemical Characterization dissolution->characterization end Optimized Soluble Formulation characterization->end

Caption: A logical workflow for overcoming the poor solubility of a compound.

signaling_pathway cluster_methods Solubilization Methods compound Poorly Soluble Compound (this compound) cosolvent Co-solvency compound->cosolvent cyclodextrin Cyclodextrin Complexation compound->cyclodextrin solid_dispersion Solid Dispersion compound->solid_dispersion increased_solubility Increased Apparent Solubility & Dissolution Rate cosolvent->increased_solubility cyclodextrin->increased_solubility solid_dispersion->increased_solubility bioavailability Enhanced Bioavailability & Therapeutic Effect increased_solubility->bioavailability

Caption: Relationship between solubilization methods and therapeutic outcome.

References

Technical Support Center: Crystallization of 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 6-Amino-1,3-dipropyl-5-nitrosouracil.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

A1: Understanding the chemical properties is crucial for developing a successful crystallization protocol. Key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₆N₄O₃[1]
Molecular Weight 240.26 g/mol [1]
Appearance Typically a solid[2]
CAS Number 81250-33-1[1]

Q2: What are common solvents for the crystallization of uracil derivatives?

A2: The choice of solvent is critical for successful crystallization. For uracil derivatives, polar aprotic solvents and alcohols are often employed. A patent on purifying uracil compounds suggests the use of polar aprotic solvents for thermal dissolution.[3] Additionally, methanol has been successfully used for the crystallization of similar uracil derivatives.[4] Given the dipropyl chains, solvents with moderate polarity should be considered.

Q3: My purified this compound has a persistent color. How can I remove it?

A3: Colored impurities are a common issue with uracil compounds.[3] A purification method involving gradient recrystallization followed by pulping the solid in acetone has been shown to be effective in removing pigment impurities.[3] Activated carbon treatment during the recrystallization process can also be used to remove colored impurities.[5]

Q4: Can this compound exist in different solid forms?

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem 1: The compound fails to crystallize and remains an oil.

Possible Causes:

  • High Impurity Level: Impurities can inhibit crystal nucleation and growth.

  • Supersaturation is too high: Rapid cooling can lead to the formation of an oil rather than crystals.

  • Inappropriate Solvent: The solvent may be too good, preventing the solute from precipitating.

Solutions:

  • Further Purification:

    • Consider an additional purification step, such as column chromatography, before attempting crystallization.

    • Wash the crude product with a solvent in which the desired compound is sparingly soluble but impurities are soluble.

  • Optimize Cooling Rate:

    • Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator.

    • Employ a gradient cooling method as suggested for uracil compounds.[3]

  • Solvent Screening:

    • Experiment with a range of solvents or solvent mixtures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[5][8]

    • Consider anti-solvent crystallization. Dissolve the compound in a good solvent and then slowly add a miscible solvent in which the compound is insoluble.[8]

Problem 2: Very fine or needle-like crystals are formed, which are difficult to handle and filter.

Possible Causes:

  • Rapid Crystallization: High levels of supersaturation can lead to rapid nucleation and the formation of small crystals.

  • Insufficient Agitation: Lack of agitation can result in localized high supersaturation.

Solutions:

  • Control Supersaturation:

    • Decrease the rate of cooling to slow down the crystallization process.

    • Use a slightly lower concentration of the compound in the solvent.

  • Introduce Agitation:

    • Gentle stirring of the solution during cooling can promote the growth of larger, more uniform crystals.

  • Ostwald Ripening:

    • After initial crystallization, hold the mixture at a constant temperature for an extended period. This allows smaller crystals to dissolve and redeposit onto larger crystals.

Problem 3: The yield of crystals is very low.

Possible Causes:

  • High Solubility in Mother Liquor: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Insufficient Concentration: The initial concentration of the compound may be too low to achieve adequate supersaturation upon cooling.

Solutions:

  • Solvent Selection:

    • Choose a solvent in which the compound has a significant difference in solubility between high and low temperatures.

  • Concentrate the Solution:

    • Before cooling, carefully evaporate some of the solvent to increase the concentration of the compound.

  • Anti-Solvent Addition:

    • After cooling, add an anti-solvent to the mother liquor to precipitate more of the dissolved compound.

Experimental Protocols

General Recrystallization Protocol for Uracil Derivatives:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a polar aprotic solvent or an alcohol like methanol).[3][4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be extended by placing the flask in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.[5]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum.

Visualizations

Troubleshooting_Crystallization Troubleshooting Crystallization Issues start Crystallization Problem no_crystals No Crystals / Oiling Out start->no_crystals small_crystals Fine / Needle-like Crystals start->small_crystals low_yield Low Yield start->low_yield purify Further Purification no_crystals->purify Impurity Issue slow_cool Slower Cooling no_crystals->slow_cool Kinetics Issue solvent_screen Solvent Screening no_crystals->solvent_screen Solubility Issue control_super Control Supersaturation small_crystals->control_super Kinetics Issue agitate Gentle Agitation small_crystals->agitate Homogeneity Issue ripening Ostwald Ripening small_crystals->ripening Thermodynamic Issue change_solvent Change Solvent low_yield->change_solvent Solubility Issue concentrate Concentrate Solution low_yield->concentrate Concentration Issue anti_solvent Add Anti-Solvent low_yield->anti_solvent Solubility Issue

Caption: A flowchart for troubleshooting common crystallization problems.

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly Insolubles Removed hot_filter->cool_slowly No Insolubles cool_further Further Cooling (Ice Bath / Refrigerator) cool_slowly->cool_further filter_crystals Vacuum Filtration cool_further->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end Pure Crystals dry_crystals->end

Caption: A standard workflow for the recrystallization process.

References

Preventing degradation of 6-Amino-1,3-dipropyl-5-nitrosouracil during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 6-Amino-1,3-dipropyl-5-nitrosouracil during experimental procedures. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Color change of the solid compound (e.g., from blue/green to brownish). Exposure to light, moisture, or strong oxidizing agents. The nitroso group is susceptible to oxidation and reduction.Store the compound in a tightly sealed, amber vial in a desiccator at low temperature. Purge the vial with an inert gas like argon or nitrogen before sealing.
Precipitation of the compound from solution. Poor solvent choice or exceeding the solubility limit. Changes in temperature can also affect solubility.Use a co-solvent system or select a more suitable solvent. Ensure the solution is not saturated at the experimental temperature. Gentle warming may help redissolve the compound, but monitor for degradation.
Inconsistent or lower-than-expected experimental results. Degradation of the compound in the experimental medium (e.g., due to pH, presence of reducing or oxidizing agents).Prepare solutions fresh before each experiment. Buffer the experimental medium to a neutral or slightly acidic pH. Avoid strong acids, bases, and reactive species.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the parent compound into byproducts. A common degradation pathway for nitrosouracils is the reduction of the nitroso group.Analyze the sample immediately after preparation. If degradation is suspected, compare the chromatogram with a freshly prepared standard. Consider performing a stability study under your specific experimental conditions.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry environment. We recommend storing it in a tightly sealed amber vial inside a desiccator at 2-8°C. For extended storage, storage at -20°C is advisable. The vial should be purged with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen and moisture.

2. What is the recommended procedure for preparing solutions of this compound?

Solutions should be prepared fresh for each experiment to minimize degradation. Use high-purity, degassed solvents. The compound's stability can be solvent-dependent, with aprotic solvents generally being preferred. If using aqueous solutions, ensure the pH is controlled, ideally within a neutral to slightly acidic range, as basic conditions can promote degradation. Sonication can be used to aid dissolution, but prolonged exposure should be avoided to prevent localized heating.

3. Which solvents are most suitable for dissolving this compound?

While specific solubility data is not extensively published, compounds with similar structures are often soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For aqueous applications, it may be necessary to first dissolve the compound in a minimal amount of an organic solvent before diluting with the aqueous buffer. Always use high-purity, anhydrous solvents when possible.

4. How does pH affect the stability of this compound in aqueous solutions?

The stability of nitrosouracil derivatives can be pH-sensitive. Both highly acidic and alkaline conditions should be avoided. The nitroso group can be susceptible to reduction, particularly in the presence of certain buffers or media components. It is recommended to perform preliminary stability tests in your specific experimental buffer system.

5. What are the potential degradation pathways for this compound?

The primary site of reactivity and potential degradation is the nitroso group at the C5 position of the uracil ring.[1] This group is susceptible to both reduction and oxidation. Reduction can lead to the formation of the corresponding 5-amino derivative. Photochemical degradation is also a concern for nitroso compounds.

G A 6-Amino-1,3-dipropyl- 5-nitrosouracil C 5,6-Diamino-1,3-dipropyluracil A->C Reduction E Other Degradation Products A->E Oxidation / Photodegradation B Reducing Agents (e.g., Dithionite, H₂/Pd) B->C D Oxidizing Agents / Light (hν) D->E

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol: Preparation of a Stock Solution and Assessment of Short-Term Stability

This protocol describes the preparation of a stock solution of this compound and a method to assess its stability in a chosen solvent over a short period.

Materials:

  • This compound

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Analytical balance

  • Vortex mixer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound in a fume hood.

    • Transfer the solid to an amber glass vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Purge the vial with inert gas, cap it tightly, and vortex until the solid is completely dissolved.

  • Short-Term Stability Assessment:

    • Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system to obtain a reference chromatogram.

    • Store the stock solution under desired experimental conditions (e.g., room temperature on the benchtop, or at 4°C in the dark).

    • At subsequent time points (e.g., T=1, 2, 4, 8, 24 hours), take another aliquot from the stock solution, prepare the sample for HPLC in the same manner, and analyze it.

    • Compare the peak area of the parent compound and observe the appearance of any new peaks in the chromatograms over time.

Data Analysis:

Calculate the percentage of the remaining parent compound at each time point relative to T=0. This will provide an indication of the compound's stability under the tested conditions.

G Start Start Equilibrate Equilibrate compound to room temperature Start->Equilibrate Weigh Weigh compound Equilibrate->Weigh Dissolve Dissolve in DMSO in amber vial Weigh->Dissolve Purge Purge with inert gas and cap tightly Dissolve->Purge Analyze_T0 Analyze T=0 sample by HPLC Purge->Analyze_T0 Store Store stock solution under test conditions Analyze_T0->Store Analyze_Tx Analyze samples at subsequent time points (Tx) Store->Analyze_Tx Compare Compare chromatograms and quantify degradation Analyze_Tx->Compare End End Compare->End

Caption: Workflow for preparing a stock solution and assessing stability.

References

Side reactions of 6-Amino-1,3-dipropyl-5-nitrosouracil to avoid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and frequently asked questions are based on established principles of nitrosation chemistry and information available for structurally similar compounds, such as 6-amino-1,3-dimethyl-5-nitrosouracil. Due to limited specific data for 6-Amino-1,3-dipropyl-5-nitrosouracil, these recommendations should be considered as a starting point for experimental optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the nitrosation of 6-Amino-1,3-dipropyluracil.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Decomposition of the nitroso product: The C-nitroso group can be unstable, especially at elevated temperatures.Maintain a low reaction temperature, ideally around 10°C, to control the exothermic nature of the nitrosation reaction.[1]
Suboptimal pH: The efficiency of nitrosation is highly dependent on the pH of the reaction medium.Carefully control the pH of the reaction mixture. While acidic conditions (pH 3-5) are generally required for nitrosation with nitrous acid, the optimal pH can be specific to the substrate.[2][3] It is advisable to perform small-scale trials to determine the optimal pH for your specific reaction.
Inefficient stirring: If the precursor, 6-Amino-1,3-dipropyluracil, is not fully dissolved or suspended, the reaction may be incomplete.Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
Presence of Impurities in the Final Product Formation of 6-Hydroxy derivative: Hydrolysis of the amino group at the 6-position can occur, leading to the formation of the corresponding 6-hydroxyuracil derivative.Avoid excessively high temperatures and prolonged reaction times. Maintaining the recommended low temperature can help minimize this side reaction.
Formation of a 5-nitro derivative: Incomplete amination of a precursor in a multi-step synthesis or side reactions during nitrosation might lead to the formation of 1,3-dipropyl-5-nitrouracil.Ensure the complete conversion of starting materials in any preceding steps. During nitrosation, carefully control the stoichiometry of the nitrosating agent.
Unreacted starting material: Incomplete reaction can lead to the presence of 6-Amino-1,3-dipropyluracil in the final product.Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). If the reaction stalls, a slight excess of the nitrosating agent may be required, but this should be done cautiously to avoid over-nitrosation or other side reactions.
Product is a different color than expected (e.g., brownish instead of a distinct color) Product degradation: The desired product might be degrading due to instability under the reaction or work-up conditions.Minimize the time the product is in the reaction mixture after completion. Proceed with filtration and washing of the precipitate promptly. Store the final product under inert gas and protected from light.
Presence of multiple byproducts: A mixture of impurities can result in an off-color appearance.Purify the crude product by recrystallization. A common solvent system for similar compounds is a mixture of ethanol and water.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The two most critical parameters are temperature and pH. The nitrosation reaction is exothermic, and maintaining a low temperature (around 10°C) is crucial to prevent the decomposition of the desired product and minimize side reactions. The pH of the reaction medium directly affects the formation of the active nitrosating species and the stability of the starting material and product. An acidic pH is necessary, but the optimal range should be determined experimentally to maximize yield and purity.

Q2: Which acid is best to use for the nitrosation reaction?

A2: While strong acids like hydrochloric acid (HCl) can be effective, using a weaker acid such as acetic acid is often recommended to reduce the rate of side reactions.[1] The choice of acid can impact the overall reaction kinetics and impurity profile.

Q3: How can I purify the crude this compound?

A3: Recrystallization is a common method for purifying similar 6-amino-5-nitrosouracil derivatives. A solvent mixture of ethanol and water is often effective.[1] The appropriate solvent ratio should be determined to ensure good recovery of the purified product.

Q4: What are the expected stability and storage conditions for this compound?

A4: C-nitroso compounds can be sensitive to heat, light, and air. It is recommended to store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Experimental Protocols

General Protocol for the Nitrosation of 6-Amino-1,3-dipropyluracil:

  • Disclaimer: This is a general procedure based on the synthesis of analogous compounds and should be adapted and optimized for the specific substrate and scale.

  • Dissolution/Suspension of Starting Material: Dissolve or suspend 6-Amino-1,3-dipropyluracil in a suitable dilute acid (e.g., acetic acid or hydrochloric acid).

  • Cooling: Cool the mixture to approximately 10°C in an ice bath with continuous stirring.

  • Addition of Nitrosating Agent: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 10°C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Once the reaction is complete, the precipitated product is collected by filtration.

  • Washing: Wash the collected solid with cold water to remove any residual acid and salts.

  • Drying: Dry the product under vacuum at a low temperature.

  • Purification (if necessary): Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[1]

Data Presentation

Currently, there is a lack of specific quantitative data in the search results directly comparing the yields and purity of this compound under different reaction conditions. However, the qualitative impact of key parameters is summarized below:

Parameter Condition Expected Outcome on Main Product Yield & Purity Associated Side Reactions to Avoid
Temperature Low (e.g., ~10°C)Higher yield and purityDecomposition of the nitroso product, hydrolysis to 6-hydroxy derivative.
High (>20°C)Lower yield and purityIncreased rates of decomposition and side reactions.
pH Optimal (likely acidic, pH 3-5)Higher yield and purityIncomplete reaction, formation of byproducts.
Too Low/Too HighLower yield and purityDecomposition of starting material or product, reduced reaction rate.
Acid Choice Weaker Acid (e.g., Acetic Acid)Potentially higher puritySlower reaction rate compared to strong acids.
Strong Acid (e.g., HCl)Faster reaction rateIncreased risk of side reactions.[1]

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions to Avoid A 6-Amino-1,3-dipropyluracil B This compound (Desired Product) A->B NaNO2, H+ Low Temperature (~10°C) Controlled pH (Acidic) D 1,3-dipropyl-6-hydroxyuracil A->D Hydrolysis (High Temperature) E 1,3-dipropyl-5-nitrouracil A->E Over-oxidation/ Incomplete Precursor Amination C Decomposition Products B->C High Temperature Incorrect pH

Caption: Synthetic pathway and potential side reactions of this compound.

References

Technical Support Center: Purification of 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols for the purification of crude 6-Amino-1,3-dipropyl-5-nitrosouracil.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used methods for purifying this compound are recrystallization and flash column chromatography. The choice between them depends on the impurity profile and the desired final purity. Often, a combination of both techniques is employed for achieving high-purity material suitable for pharmaceutical applications.[1]

Q2: How do I choose the right solvent for recrystallization?

A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which has slight solubility in methanol, acetone, and DMSO, you can explore these solvents or their mixtures with an anti-solvent (like water or a non-polar solvent like hexanes).[2][3] The ideal approach is to test solubility with small amounts of your crude product in various solvents to find the optimal system.[4] For the analogous compound, 6-Amino-1,3-dimethyl-5-nitrosouracil, a mixture of ethanol and water is effective.[5]

Q3: What are the likely impurities in my crude sample?

Impurities often depend on the synthetic route. A common method for synthesizing related compounds involves the nitrosation of a 6-aminouracil precursor.[5] Potential impurities could include:

  • Unreacted Starting Material: 6-Amino-1,3-dipropyluracil.

  • Side-Products: Compounds formed from over-nitrosation or other side reactions.

  • Decomposition Products: 5-nitrosouracils can be sensitive to heat and light. The intense color of the crude product may also indicate the presence of colored degradation byproducts.

Q4: My compound seems to be degrading during purification. What can I do?

5-nitrosouracil derivatives can be thermally sensitive.[6][7] To minimize degradation:

  • Avoid prolonged heating during recrystallization.

  • Use a rotary evaporator at reduced pressure and moderate temperature (e.g., < 40-50°C) to remove solvents.

  • Protect the compound from direct light.

  • Consider using a purification method that does not require heat, such as flash chromatography at room temperature.

Q5: Can I use silica gel for column chromatography with this compound?

Yes, silica gel is the standard stationary phase for purifying moderately polar organic compounds like this one. However, some aminouracil derivatives can be sensitive to the acidic nature of standard silica gel, which may cause degradation on the column.[8] If you observe streaking on your TLC plate or significant loss of product on the column, consider deactivating the silica gel by pre-rinsing the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (1-2%).[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: During recrystallization, my compound "oils out" instead of forming crystals.

  • Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil, not a solid. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.[10]

    • Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[10]

    • Solution 2: Modify Solvent System: If using a solvent mixture (e.g., methanol/water), re-heat to dissolve the oil and add a small amount of the solvent in which the compound is more soluble (methanol in this case) before cooling again.[10]

    • Solution 3: Reduce Cooling Rate: Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or a cork ring and let it stand at room temperature before moving it to an ice bath. Rapid cooling encourages oil formation.[10]

Problem 2: After recrystallization, the yield is very low.

  • Question: I successfully obtained pure crystals, but I lost most of my material. What went wrong?

  • Answer: Low yield can result from several factors:

    • Using Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]

    • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose material. Ensure your funnel and receiving flask are pre-heated.

    • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a minimal amount of the cold recrystallization solvent.[4]

    • High Impurity Content: If the crude material is very impure, a low yield of the pure compound after purification is expected.

Problem 3: I can't separate my product from an impurity using column chromatography.

  • Question: On TLC, I see two spots, but during column chromatography, they elute together. Why is this happening and how can I improve separation?

  • Answer: Co-elution can occur if the solvent system is not optimized or if the column is not packed or loaded correctly.

    • Solution 1: Optimize the Mobile Phase: The ideal mobile phase should give your product an Rf value of ~0.3-0.4 on the TLC plate and provide good separation from impurities. Test various solvent mixtures of different polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

    • Solution 2: Use Dry Loading: If your compound is not very soluble in the mobile phase, it can be difficult to load onto the column in a narrow band. Instead, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.[11] This technique ensures a much sharper starting band.

    • Solution 3: Run a Gradient Column: Start with a less polar solvent system and gradually increase the polarity during elution. This can help separate compounds with close Rf values.[9]

Data Presentation

The following table provides a comparison of expected outcomes for standard purification techniques. Note: Data is illustrative and may vary based on crude sample purity and experimental conditions.

Purification MethodTypical PurityExpected YieldThroughputKey Considerations
Single Recrystallization >98%50-80%HighFast and simple; best for removing small amounts of impurities.
Flash Chromatography 95-99%60-90%MediumExcellent for separating multiple components or closely related impurities.[8]
Chromatography + Recrystallization >99.5%40-70%LowMulti-step process for achieving very high purity; often required for API-grade material.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent system should be determined empirically.

  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent (e.g., methanol, ethanol, or acetone) dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. A good solvent will dissolve the solid when hot but allow it to crash out upon cooling. An ethanol/water mixture is a good starting point.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl the flask on a hot plate.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Swirl for 1-2 minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a solvent like ethyl acetate or dichloromethane. Run TLC plates using different mobile phase systems (e.g., hexane/ethyl acetate mixtures of varying polarity) to find a system that gives your product an Rf of ~0.3-0.4 and separates it from impurities.

  • Column Packing: Select a column of appropriate size. Plug the bottom with glass wool and add a layer of sand. Pack the column with silica gel using the chosen mobile phase (either as a slurry or dry-packed and then flushed).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent) and carefully pipette it onto the top of the silica bed.[11]

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11]

  • Elution: Gently add the mobile phase to the top of the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator at low temperature and reduced pressure.

Visualizations

PurificationWorkflow start Crude 6-Amino-1,3-dipropyl- 5-nitrosouracil Sample tlc Perform TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recryst Purify by Recrystallization decision->recryst Minor impurities, one major spot chrom Purify by Flash Column Chromatography decision->chrom Multiple impurities or spots with close Rf check_purity1 Check Purity (TLC/NMR) recryst->check_purity1 check_purity2 Check Purity (TLC/NMR) chrom->check_purity2 check_purity1->chrom Purity is insufficient end_product Pure Product check_purity1->end_product Purity is sufficient recryst_after Recrystallize Chromatographed Product for Final Polishing check_purity2->recryst_after Purity is insufficient (minor impurities remain) check_purity2->end_product Purity is sufficient recryst_after->end_product

Caption: Workflow for selecting a purification strategy.

TroubleshootingFlowchart issue Problem Encountered oiling Compound 'Oils Out' during Recrystallization issue->oiling low_yield Low Purification Yield issue->low_yield poor_sep Poor Separation on Column issue->poor_sep cause_oil1 Cause: Cooling too fast oiling->cause_oil1 cause_oil2 Cause: Insufficient solvent oiling->cause_oil2 cause_yield1 Cause: Too much solvent used low_yield->cause_yield1 cause_yield2 Cause: Product lost during wash low_yield->cause_yield2 cause_sep1 Cause: Non-optimal mobile phase poor_sep->cause_sep1 cause_sep2 Cause: Poor sample loading poor_sep->cause_sep2 solution_oil1 Solution: Cool slowly, insulate flask cause_oil1->solution_oil1 solution_oil2 Solution: Re-heat, add more solvent cause_oil2->solution_oil2 solution_yield1 Solution: Use minimum hot solvent cause_yield1->solution_yield1 solution_yield2 Solution: Wash with ice-cold solvent cause_yield2->solution_yield2 solution_sep1 Solution: Re-screen solvents via TLC cause_sep1->solution_sep1 solution_sep2 Solution: Use 'dry loading' method cause_sep2->solution_sep2

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and well-established method for the synthesis of this compound is the nitrosation of its precursor, 6-Amino-1,3-dipropyluracil. This reaction is typically carried out using a nitrosating agent like sodium nitrite in an acidic environment.[1][2] The acidic conditions are crucial for the in-situ formation of nitrous acid (HNO₂), which then reacts with the electron-rich uracil ring at the C5 position.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials and reagents are:

  • 6-Amino-1,3-dipropyluracil: The precursor molecule.

  • Sodium Nitrite (NaNO₂): The nitrosating agent.

  • Acid: Typically a dilute mineral acid like hydrochloric acid (HCl) or a weaker organic acid like acetic acid is used to create the necessary acidic medium.[1]

  • Solvent: Water is a common solvent for this reaction, though co-solvents may be considered for larger scale operations to manage solubility.

Q3: What is the general reaction mechanism?

The reaction proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺). The electron-rich 6-aminouracil ring then attacks the nitrosonium ion, preferentially at the C5 position, to form the 5-nitroso derivative.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Degradation of the product. 3. Sub-optimal reaction temperature. 4. Inefficient stirring on a larger scale.1. Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time if necessary. 2. The nitroso group can be sensitive to heat and light. Ensure the reaction is protected from light and maintain the recommended temperature. 3. The nitrosation reaction is often exothermic. Maintain a low temperature (e.g., 0-10 °C) to control the reaction rate and minimize side reactions.[1] 4. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially as the volume increases.
Formation of Impurities/Side Products 1. Over-nitrosation or side reactions at other positions. 2. Decomposition of nitrous acid. 3. Presence of impurities in the starting material.1. Add the sodium nitrite solution slowly and in a controlled manner to avoid localized high concentrations of the nitrosating agent. 2. Prepare the nitrous acid solution just before use and keep it cold. 3. Ensure the purity of the starting 6-Amino-1,3-dipropyluracil.
Difficulty in Product Isolation/Precipitation 1. The product may have some solubility in the reaction mixture, especially at higher temperatures. 2. The longer dipropyl chains compared to dimethyl analogs might increase solubility in organic solvents.1. After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. 2. If the product remains in solution, consider adjusting the pH or adding a co-solvent in which the product is less soluble.
Product is off-color (not the expected color) 1. Presence of colored impurities. 2. Degradation of the product.1. Recrystallization from a suitable solvent system (e.g., ethanol/water) can help in removing colored impurities.[1] 2. Avoid exposing the product to high temperatures or prolonged exposure to light.
Scale-up Challenges (e.g., heat transfer, mixing) 1. The exothermic nature of the reaction can be more difficult to control in larger reactors. 2. Maintaining uniform mixing becomes more challenging as the scale increases.1. Use a reactor with efficient cooling capabilities. Consider a semi-batch process where the sodium nitrite solution is added portion-wise. 2. Employ appropriate stirring mechanisms (e.g., overhead stirrer with a suitable impeller) to ensure homogeneity.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 6-amino-5-nitrosouracils.[1]

Materials:

  • 6-Amino-1,3-dipropyluracil

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 1M solution

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve a known quantity of 6-Amino-1,3-dipropyluracil in a minimal amount of 1M hydrochloric acid. Stir until a clear solution is obtained.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water. The molar equivalent of sodium nitrite should be slightly in excess (e.g., 1.1 equivalents) compared to the starting uracil derivative.

  • Cool the sodium nitrite solution in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 6-Amino-1,3-dipropyluracil over a period of 30-60 minutes, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The product should precipitate out as a colored solid.

  • Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.[1]

Note on Scaling Up: When scaling up, it is crucial to ensure efficient heat removal to maintain the low reaction temperature. The rate of addition of the sodium nitrite solution may need to be adjusted to prevent a rapid temperature increase.

Visualizations

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 6-Amino-1,3-dipropyluracil in 1M HCl start->dissolve add_NaNO2 Slowly add NaNO2 solution (0-10 °C) dissolve->add_NaNO2 prepare_NaNO2 Prepare aqueous NaNO2 solution prepare_NaNO2->add_NaNO2 stir Stir for 1-2 hours add_NaNO2->stir filter Filter the precipitate stir->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize end Pure Product recrystallize->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_isolation Isolation Problems start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions solubility Product too soluble? start->solubility check_temp Temperature too high/low? incomplete_reaction->check_temp Yes solution1 Optimize temperature (0-10 °C) check_temp->solution1 impure_sm Impure Starting Material? side_reactions->impure_sm Yes solution2 Check purity of starting material impure_sm->solution2 solution3 Cool reaction mixture thoroughly solubility->solution3

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

Comparative Analysis of 6-Amino-1,3-dipropyl-5-nitrosouracil and Other Uracil Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative guide for researchers, scientists, and drug development professionals on the performance of 6-Amino-1,3-dipropyl-5-nitrosouracil against other uracil derivatives, supported by available data and experimental contexts.

Introduction

Uracil and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The structural versatility of the uracil scaffold allows for extensive modification at various positions, leading to a diverse array of pharmacological profiles.[4] This guide focuses on this compound, a lesser-studied derivative, and aims to provide a comparative perspective against other, more extensively researched uracil analogs. Due to a notable scarcity of direct experimental data for this compound, this comparison will draw upon data from structurally related compounds and broader classes of uracil derivatives to infer potential characteristics and highlight areas for future research.

Chemical and Physical Properties

A fundamental step in comparing uracil derivatives is the characterization of their chemical and physical properties, which influence their solubility, stability, and pharmacokinetic profiles.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 81250-33-1C₁₀H₁₆N₄O₃240.26
6-Amino-1,3-dimethyl-5-nitrosouracil6632-68-4C₆H₈N₄O₃184.15
6-Amino-5-nitrosouracil5442-24-0C₄H₄N₄O₃156.10
5-Fluorouracil (5-FU)51-21-8C₄H₃FN₂O₂130.08

Performance Comparison and Biological Activity

Cytotoxicity and Anticancer Potential

The 5-nitroso group is a key pharmacophore in several uracil derivatives, contributing to their biological activity, which is often attributed to the ability of the nitroso group to form covalent bonds with biological macromolecules. The N-alkyl substituents at the 1 and 3 positions are known to influence the lipophilicity and, consequently, the cell permeability and overall efficacy of the compound.

For instance, studies on N-alkyl-nitroimidazole compounds have shown that the length of the N-alkyl chain can affect antitumor activity.[5][6] In one study, an increase in the alkyl chain length in a series of N-alkyl-nitroimidazoles led to a decrease in anticancer activity against the A549 lung cancer cell line, while no significant change was observed against the MDA-MB231 breast cancer cell line.[5][6] This suggests that the dipropyl groups of this compound could confer distinct pharmacological properties compared to its dimethyl analog.

While specific IC₅₀ values for this compound are not published, a variety of other uracil derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.

Table of IC₅₀ Values for Various Uracil Derivatives Against Cancer Cell Lines

Uracil DerivativeCancer Cell LineIC₅₀ (µM)Reference
Novel Uracil Derivative 14MCF-7 (Breast)12.38[7]
Novel Uracil Derivative 16MCF-7 (Breast)14.37[7]
Novel Uracil Derivative 15HepG2 (Liver)32.42[7]
5-FluorouracilMCF-7 (Breast)11.79[7]
5-FluorouracilHepG2 (Liver)10.32[7]
N1,N3-dicyclohexylmethyl-5-iodouracilHepG2 (Liver)16.5 (µg/mL)[8]

This data highlights the potent anticancer activity of various substituted uracils and underscores the importance of the nature and position of substituents in determining biological efficacy.

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard experimental protocol for assessing the in vitro cytotoxicity of novel uracil derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[1]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

While no specific signaling pathways have been elucidated for this compound, uracil derivatives, in general, can exert their effects through various mechanisms, including the inhibition of DNA synthesis and interference with key cellular enzymes. The workflow for investigating a novel uracil derivative typically follows a logical progression from synthesis to biological evaluation.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism animal_models Animal Models of Disease mechanism->animal_models pk_pd Pharmacokinetics/Pharmacodynamics animal_models->pk_pd

Figure 1. A generalized experimental workflow for the development and evaluation of novel uracil derivatives.

Conclusion and Future Directions

This compound remains a poorly characterized compound with potential for further investigation. Based on the structure-activity relationships observed in other N-substituted uracil and nitroso-containing compounds, it is plausible that the dipropyl groups could modulate its biological activity, potentially leading to altered efficacy, selectivity, or pharmacokinetic properties compared to its dimethyl analog and other uracil derivatives.

Future research should focus on the synthesis and purification of this compound, followed by comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile. Subsequent studies could then explore its mechanism of action and potential therapeutic applications. Direct, head-to-head comparative studies with other nitrosouracils and clinically relevant drugs like 5-Fluorouracil will be crucial in defining its potential role in drug discovery.

References

A Comparative Analysis of Dipropyl Nitrosouracil and Dimethyl Nitrosouracil: An Uncharted Territory in Experimental Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of dipropyl nitrosouracil and dimethyl nitrosouracil. Despite the well-established role of nitrosoureas as a class of alkylating agents in cancer chemotherapy, specific head-to-head studies detailing the cytotoxic and mechanistic differences between these two analogs are not publicly available. This guide, intended for researchers, scientists, and drug development professionals, aims to transparently address this data deficit and outline the current state of knowledge.

General Background: The Nitrosourea Class of Antitumor Agents

Nitrosoureas exert their cytotoxic effects primarily through the alkylation of DNA, a mechanism that introduces alkyl groups onto DNA bases, leading to DNA damage and ultimately, cell death.[1] This class of drugs is particularly noted for its ability to cross the blood-brain barrier, rendering them valuable in the treatment of brain tumors.[2] The general mechanism involves the generation of reactive intermediates that can form cross-links within and between DNA strands, disrupting DNA replication and transcription.

Elusive Comparative Data: Dipropyl vs. Dimethyl Nitrosouracil

Extensive searches of scientific databases have not yielded any studies that directly compare the in vitro or in vivo antitumor activities of dipropyl nitrosouracil and dimethyl nitrosouracil. Consequently, quantitative data, such as IC50 values from standardized cytotoxicity assays on various cancer cell lines, are not available for a direct comparison. The absence of such data precludes the creation of a detailed comparative table as initially intended.

Signaling Pathways and Experimental Workflows: A General Overview

The signaling pathways activated by nitrosourea-induced DNA damage are generally understood to involve cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein. DNA damage sensors initiate a cascade of signaling events that can halt cell cycle progression, allowing time for DNA repair. If the damage is irreparable, the apoptotic pathway is triggered, leading to programmed cell death.

An experimental workflow to compare the biological activity of these two compounds would typically involve the following stages:

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Optional) synthesis Synthesis of Dipropyl and Dimethyl Nitrosouracil characterization Structural and Purity Analysis (NMR, Mass Spectrometry, HPLC) synthesis->characterization cell_culture Culture of Cancer Cell Lines characterization->cell_culture Test Compounds cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) to determine IC50 cell_culture->cytotoxicity mechanistic Mechanistic Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) cytotoxicity->mechanistic animal_model Xenograft or Syngeneic Animal Models mechanistic->animal_model Lead Compound Selection efficacy Evaluation of Antitumor Efficacy animal_model->efficacy toxicity Assessment of Systemic Toxicity animal_model->toxicity

Caption: Generalized workflow for comparing the biological activity of novel compounds.

A typical signaling pathway initiated by DNA damage from alkylating agents like nitrosoureas is depicted below:

signaling_pathway Nitrosourea Nitrosourea Compound DNA_Damage DNA Alkylation and Cross-linking Nitrosourea->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Apoptosis if damage is severe

References

A Comparative Analysis of 6-Amino-1,3-dipropyl-5-nitrosouracil's Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of uracil are recognized as significant scaffolds in the development of therapeutic agents, particularly in oncology.[1] The introduction of a nitroso group at the C5 position and alkyl groups at the N1 and N3 positions of the uracil ring can modulate the compound's biological activity. Preliminary research on related compounds suggests potential interactions with biological macromolecules like nucleic acids and proteins, which is a focal point of study for their anticancer properties.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for evaluating the potential anticancer properties of 6-Amino-1,3-dipropyl-5-nitrosouracil.

Comparative Cytotoxicity

The in vitro cytotoxicity of 6-Amino-1,3-dimethyl-5-nitrosouracil (as a proxy for the dipropyl analog) and the established anticancer drug 5-Fluorouracil (5-FU) against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)
6-Amino-1,3-dimethyl-5-nitrosouracil MCF-7Breast AdenocarcinomaIllustrative Data
A549Lung CarcinomaIllustrative Data
PC-3Prostate CarcinomaIllustrative Data
5-Fluorouracil (5-FU) MCF-7Breast Adenocarcinoma15.67 µg/mL (approx. 120 µM)[1]
A549Lung Carcinoma>100 µM[3]
PC-3Prostate Carcinoma362 µM (for 6-aminouracil)[4]

Note: The IC50 values for 6-Amino-1,3-dimethyl-5-nitrosouracil are presented as illustrative data based on typical potency ranges for uracil derivatives, as specific experimental values are not available in the reviewed literature. The values for 5-FU and 6-aminouracil are sourced from existing studies for comparative purposes.

Mechanism of Action: A Comparative Overview

The anticancer activity of uracil derivatives is often attributed to their ability to interfere with nucleic acid metabolism, leading to cell cycle arrest and apoptosis.

Table 2: Comparative Mechanistic Properties

Feature6-Amino-1,3-dialkyl-5-nitrosouracil (Predicted)5-Fluorouracil (Established)
Primary Target DNA and RNA synthesisThymidylate Synthase (TS)
Mode of Action Potential alkylating agent, DNA intercalation[2][5]Inhibition of DNA synthesis
Cell Cycle Arrest G2/M phase (predicted)[6]S phase
Apoptosis Induction Intrinsic and extrinsic pathways (predicted)Yes

Experimental Protocols

The following are standard protocols for evaluating the anticancer properties of novel compounds like this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.

Protocol 3: Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Molecular Pathways and Workflows

Proposed Mechanism of Action

The structural similarity of this compound to endogenous nucleobases suggests it may interfere with DNA and RNA synthesis. The nitroso group can potentially interact with biomolecules, leading to cellular stress and the activation of apoptotic pathways.

G cluster_drug_action Cellular Entry and Interaction cluster_cellular_response Cellular Response cluster_outcome Outcome Drug 6-Amino-1,3-dipropyl- 5-nitrosouracil DNA_RNA DNA/RNA Synthesis Drug->DNA_RNA Interference Proteins Cellular Proteins Drug->Proteins Interaction DNA_Damage DNA Damage DNA_RNA->DNA_Damage Cellular_Stress Cellular Stress Proteins->Cellular_Stress Apoptosis_Pathway Apoptosis Pathway Activation Cellular_Stress->Apoptosis_Pathway DNA_Damage->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of this compound.

Experimental Workflow for Anticancer Drug Screening

The in vitro screening of a novel anticancer compound typically follows a standardized workflow to assess its efficacy and mechanism of action.

G Start Start: Select Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells Cytotoxicity->Apoptosis Using IC50 concentration Cell_Cycle Cell Cycle Analysis Determine Phase Arrest Cytotoxicity->Cell_Cycle Using IC50 concentration Data_Analysis Data Analysis and Comparison Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion

Caption: In vitro screening workflow for anticancer compounds.

Intrinsic Apoptosis Signaling Pathway

A key mechanism for many chemotherapy drugs is the induction of the intrinsic apoptosis pathway, which is initiated by cellular stress.

G Drug Anticancer Agent Mitochondria Mitochondria Drug->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis signaling pathway.

References

A Comparative Analysis of 6-Amino-1,3-dipropyl-5-nitrosouracil Efficacy Relative to Established Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available efficacy data for 6-Amino-1,3-dipropyl-5-nitrosouracil and established inhibitors of xanthine oxidase, a key enzyme in purine metabolism and a therapeutic target for conditions like gout and hyperuricemia. Due to a lack of publicly available data on the xanthine oxidase inhibitory activity of this compound, this document will focus on a detailed comparison of two well-characterized inhibitors, Allopurinol and Febuxostat. Furthermore, a standardized experimental protocol is provided to enable the evaluation of novel compounds such as this compound.

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a condition that can cause gout, a painful inflammatory joint disease.[2] Inhibition of xanthine oxidase is a primary therapeutic strategy to reduce uric acid production.[1][2] Allopurinol and Febuxostat are two widely used xanthine oxidase inhibitors in clinical practice.[3]

Efficacy of Known Xanthine Oxidase Inhibitors

Allopurinol, a purine analog, and Febuxostat, a non-purine inhibitor, are both effective in lowering uric acid levels by inhibiting xanthine oxidase.[3] Febuxostat is generally considered more potent than allopurinol.[3]

Table 1: Comparison of IC50 Values for Known Xanthine Oxidase Inhibitors

InhibitorTarget EnzymeIC50 (in vitro)Notes
AllopurinolXanthine Oxidase2.9 µMCompetitive inhibitor.[4]
OxypurinolXanthine OxidaseNot specifiedActive metabolite of Allopurinol with a longer half-life.[2][5]
FebuxostatXanthine Oxidase1.8 nMNon-competitive, selective inhibitor.[4]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway of Xanthine Oxidase and Inhibition

The following diagram illustrates the purine metabolism pathway and the mechanism of action of xanthine oxidase inhibitors.

Xanthine_Oxidase_Pathway Purine Metabolism and Xanthine Oxidase Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid XanthineOxidase1 Xanthine Oxidase XanthineOxidase1->Hypoxanthine XanthineOxidase2 Xanthine Oxidase XanthineOxidase2->Xanthine Inhibitors Allopurinol & Febuxostat Inhibitors->XanthineOxidase1 Inhibition Inhibitors->XanthineOxidase2 Inhibition

Caption: Mechanism of Xanthine Oxidase Inhibition.

Experimental Protocols

This protocol describes a common method to determine the inhibitory potential of a test compound against xanthine oxidase.

1. Principle: The assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 290-295 nm, and the rate of its formation is proportional to the enzyme's activity. The inhibitory effect of a compound is quantified by the reduction in the rate of uric acid production.[6]

2. Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known inhibitor (positive control, e.g., Allopurinol)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

3. Procedure:

  • Prepare a stock solution of xanthine in the phosphate buffer.

  • Prepare serial dilutions of the test compound and the positive control in the phosphate buffer.

  • In a 96-well plate, add the following to respective wells:

    • Blank: Buffer only

    • Control (No inhibitor): Buffer and xanthine oxidase solution

    • Test: Buffer, xanthine oxidase solution, and the test compound at various concentrations

    • Positive Control: Buffer, xanthine oxidase solution, and the known inhibitor at various concentrations

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding the xanthine solution to all wells.

  • Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the dose-response curve.

Logical Workflow for Efficacy Comparison

The following diagram outlines the workflow for comparing the efficacy of a novel compound to known inhibitors.

Efficacy_Comparison_Workflow Workflow for Efficacy Comparison of Novel Inhibitors Start Identify Novel Compound (e.g., this compound) Assay Perform In Vitro Xanthine Oxidase Inhibition Assay Start->Assay Data Collect Absorbance Data Assay->Data Calculate Calculate % Inhibition and IC50 Value Data->Calculate Compare Compare IC50 with Known Inhibitors (Allopurinol, Febuxostat) Calculate->Compare Conclusion Determine Relative Efficacy Compare->Conclusion

Caption: Efficacy Comparison Workflow.

Conclusion

While there is currently no available data to assess the efficacy of this compound as a xanthine oxidase inhibitor, this guide provides a framework for its evaluation. By following the detailed experimental protocol, researchers can generate the necessary data to compare its potency against established inhibitors like Allopurinol and Febuxostat. Such a comparison is crucial for the development of novel and more effective therapeutic agents for the management of hyperuricemia and related conditions.

References

A Comparative Guide to the Cross-Reactivity Profile of 6-Amino-1,3-dipropyl-5-nitrosouracil and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound 6-Amino-1,3-dipropyl-5-nitrosouracil against established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Gemcitabine. Due to the limited publicly available data on the biological activity of this compound, this document serves as a template for conducting such a comparative study, outlining the necessary experimental assays and data presentation formats.

Introduction to this compound and Comparator Compounds

This compound belongs to the 5-nitrosouracil class of compounds, which are structurally related to endogenous nucleobases. This structural similarity suggests that their mechanism of action may involve interference with nucleic acid and protein synthesis, making them candidates for anticancer and antimicrobial therapies. Off-target effects are a significant consideration for this class of molecules.

For a robust comparison, we have selected two widely used antimetabolite cancer drugs:

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, a critical enzyme in DNA synthesis.

  • Gemcitabine: A nucleoside analog of deoxycytidine that inhibits DNA synthesis and induces apoptosis.

Comparative Cytotoxicity

A primary measure of a compound's anticancer activity and selectivity is its half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values for 5-FU and Gemcitabine across different cancer cell lines. The data for this compound is presented as hypothetical to illustrate how it would be compared.

Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound, 5-Fluorouracil, and Gemcitabine in Various Cancer Cell Lines.

Cell LineCancer TypeThis compound (µM)5-Fluorouracil (µM)Gemcitabine (µM)
HCT 116Colon CarcinomaData Not Available1.48 - 13.5[1]-
HT-29Colorectal AdenocarcinomaData Not Available11.25[1]-
SW620Colorectal AdenocarcinomaData Not Available13[2]-
MIA PaCa-2Pancreatic CancerData Not Available-Data available[3][4]
BxPC-3Pancreatic CancerData Not Available-Data available[4]
ESCCEsophageal Squamous Cell CarcinomaData Not Available1.00 - 39.81[5]-
MV-4-11Human LeukemiaData Not Available-0.0000005[6]
ACHNRenal Cell CarcinomaData Not Available-0.0000009[6]

Cross-Reactivity and Off-Target Profile

Evaluating the selectivity of a compound is crucial to understanding its potential for off-target effects and toxicity. This is often achieved by screening the compound against a panel of kinases and other enzymes.

5-Fluorouracil: The primary target of 5-FU is thymidylate synthase. However, its metabolites can be incorporated into DNA and RNA, leading to broader cellular effects.[7] Off-target effects can include inhibition of other enzymes involved in nucleotide metabolism.

Gemcitabine: The primary target of Gemcitabine is DNA synthesis. Its active metabolites inhibit ribonucleotide reductase and can be incorporated into DNA, leading to chain termination.[8] Gemcitabine has been shown to activate DNA damage response pathways involving kinases such as ATM, ATR, and Chk1.[9][10]

This compound: As a uracil analog, it is plausible that this compound could interact with enzymes in the nucleotide synthesis pathway. A kinase selectivity profile would be essential to identify potential off-target interactions within cellular signaling cascades.

Experimental Protocols

To generate the comparative data presented above, the following experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Compound to be tested (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11][12]

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated and vehicle controls.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the number of cells undergoing apoptosis (programmed cell death) following treatment with the test compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature.

  • Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Set up the kinase reaction in a 96-well or 384-well plate containing the kinase, substrate, ATP, and different concentrations of the test compound.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Visualizing Experimental Workflows

Cross-Reactivity Screening Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound.

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_validation Cellular Validation Compound Library Compound Library Primary Target Assay Primary Target Assay Compound Library->Primary Target Assay Test Compounds Hit Identification Hit Identification Primary Target Assay->Hit Identification Identify Actives Kinase Panel Screening Kinase Panel Screening Hit Identification->Kinase Panel Screening Test Hits Cell-Based Assays Cell-Based Assays Off-Target Identification Off-Target Identification Kinase Panel Screening->Off-Target Identification Analyze Data Off-Target Identification->Cell-Based Assays Validate in Cells Toxicity & Efficacy Profile Toxicity & Efficacy Profile Cell-Based Assays->Toxicity & Efficacy Profile Determine Therapeutic Window

Caption: A typical workflow for identifying and characterizing the cross-reactivity of a novel compound.

Apoptosis Detection via Annexin V Staining

This diagram outlines the principle of detecting apoptotic cells using Annexin V and Propidium Iodide.

Apoptosis_Detection cluster_cells Cell Populations cluster_staining Staining Live Live Cell (Annexin V-, PI-) Early Early Apoptotic Cell (Annexin V+, PI-) Live->Early Apoptotic Stimulus Late Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early->Late Membrane Compromise AnnexinV Annexin V-FITC AnnexinV->Early Binds to exposed Phosphatidylserine AnnexinV->Late PI Propidium Iodide PI->Late Enters compromised membrane and stains DNA

Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide staining.

References

A Comparative Guide to the Experimental Reproducibility of 6-Amino-1,3-dipropyl-5-nitrosouracil and Alternative Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-Amino-1,3-dipropyl-5-nitrosouracil with commonly used nitric oxide (NO) donors, focusing on factors influencing experimental reproducibility. The information presented is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs, particularly in the context of proteomics and cell signaling studies.

Introduction

This compound is a derivative of uracil anticipated to function as a nitric oxide (NO) donor due to the presence of the 5-nitroso group. While specific experimental data for this compound is limited, its performance can be inferred by comparing its structural class (nitrosouracils) with well-characterized alternative NO donors. This guide focuses on a comparison with S-Nitrosoglutathione (GSNO) and Sodium Nitroprusside (SNP), two widely used NO donors in biomedical research.

The reproducibility of experiments involving NO donors is critically dependent on the stability of the compound, the kinetics of NO release, and the susceptibility of this release to experimental conditions.

Quantitative Comparison of Nitric Oxide Donors

The following table summarizes key properties of this compound and its alternatives. Data for the target compound is based on its chemical structure and data from its close analog, 6-Amino-1,3-dimethyl-5-nitrosouracil, due to the absence of specific experimental results for the dipropyl variant.

PropertyThis compoundS-Nitrosoglutathione (GSNO)Sodium Nitroprusside (SNP)
Molecular Formula C₁₀H₁₆N₄O₃C₁₀H₁₆N₆O₇SC₅FeN₆Na₂O
Molecular Weight 240.26 g/mol 336.33 g/mol 297.95 g/mol
NO Release Mechanism Presumed spontaneous decomposition, potentially influenced by light and reducing agents.Spontaneous decomposition, catalyzed by light, heat, and metal ions.[1][2]Spontaneous decomposition, significantly enhanced by light and reducing agents (e.g., thiols).[3][4][5]
Half-life of NO Release Not experimentally determined. Likely condition-dependent.Highly condition-dependent, ranging from minutes to hours.[6][7]< 2 minutes in circulation.[8]
Factors Affecting Stability Likely sensitive to light and reducing conditions.Sensitive to temperature, pH, and light.[2][9] GSNO exhibits greater stability than some other S-nitrosothiols under certain laboratory conditions.[2][9]Highly sensitive to light; aqueous solutions are unstable.[10]
Potential for Byproducts Uracil derivative.Glutathione disulfide.[11]Cyanide ions, which can be toxic.[10]
Reproducibility Inference Moderate to Low: Dependent on precise control of experimental conditions.Moderate: Requires stringent control of light, temperature, and metal ion contamination.[1]Low: High sensitivity to light and the presence of reducing agents can lead to variability.[10]

Experimental Protocols

Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO release by quantifying the accumulation of its stable metabolite, nitrite, in solution.

Materials:

  • NO donor stock solution (e.g., this compound, GSNO, or SNP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (e.g., 1 µM to 100 µM) in PBS. Add 50 µL of each standard to triplicate wells of a 96-well plate.

  • Sample Preparation: Prepare a solution of the NO donor in PBS at the desired concentration. Incubate at 37°C, protecting from light. At various time points, collect 50 µL aliquots and add them to triplicate wells of the 96-well plate.

  • Griess Reaction:

    • Add 50 µL of sulfanilamide solution to each well containing standards and samples.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.

    • Incubate for an additional 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of a blank (PBS only) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.

Reproducibility Considerations: The Griess assay's reproducibility can be affected by interfering substances in biological samples.[12] A flow injection analysis-based Griess method can offer higher sensitivity and reproducibility.[13] For accurate results, it is crucial to use a phenol-red-free medium if working with cell cultures.[14]

Workflow for Identification of Protein S-Nitrosylation

This workflow outlines the steps to identify proteins that are S-nitrosylated by an NO donor.

a. Cell Treatment and Lysis:

  • Culture cells to the desired confluency.

  • Treat cells with the NO donor (e.g., this compound) or a vehicle control for a specified time.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in a non-denaturing buffer containing a thiol-blocking agent (e.g., methyl methanethiosulfonate - MMTS) to protect existing free thiols.

b. Resin-Assisted Capture (SNO-RAC) of S-Nitrosylated Proteins:

  • Block free thiols in the protein lysate with MMTS.

  • Selectively reduce the S-nitrosothiols to free thiols using ascorbate.

  • Capture the newly formed free thiols on a thiol-reactive resin (e.g., thiopropyl sepharose).

  • Wash the resin to remove non-specifically bound proteins.

  • Elute the captured proteins using a reducing agent (e.g., dithiothreitol - DTT).

c. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform an in-gel tryptic digest of the protein bands.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the S-nitrosylated proteins by searching the MS/MS data against a protein database.

Visualizations

Signaling Pathway

NO_Signaling_Pathway L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_EC NO eNOS->NO_EC NO_SMC NO NO_EC->NO_SMC sGC Soluble Guanylate Cyclase (sGC) NO_SMC->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation NO_Donor NO Donor (e.g., 6-Amino-1,3-dipropyl- 5-nitrosouracil) NO_Donor->NO_SMC

Caption: The Nitric Oxide (NO) - cGMP signaling pathway leading to smooth muscle relaxation.[15][16][17][18]

Experimental Workflow

Experimental_Workflow cluster_NO_Release NO Release Quantification cluster_SNitrosylation Protein S-Nitrosylation Analysis Incubate_NO_Donor Incubate NO Donor in buffer at 37°C Collect_Aliquots Collect Aliquots at Time Points Incubate_NO_Donor->Collect_Aliquots Griess_Assay Perform Griess Assay Collect_Aliquots->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Quantify_Nitrite Quantify Nitrite (proxy for NO) Measure_Absorbance->Quantify_Nitrite End1 End Quantify_Nitrite->End1 Cell_Treatment Treat Cells with NO Donor Lysis_Blocking Cell Lysis and Thiol Blocking Cell_Treatment->Lysis_Blocking SNO_RAC SNO-RAC Enrichment Lysis_Blocking->SNO_RAC Elution Elution of S-nitrosylated Proteins SNO_RAC->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID Protein_ID->End1 Start Start Start->Incubate_NO_Donor Start->Cell_Treatment

Caption: Experimental workflows for quantifying NO release and identifying protein S-nitrosylation.

References

A Comprehensive Benchmarking Guide: Evaluating 6-Amino-1,3-dipropyl-5-nitrosouracil Against Standard Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 23, 2025

This guide provides a framework for the systematic evaluation of the novel compound 6-Amino-1,3-dipropyl-5-nitrosouracil. Due to the limited publicly available data on its biological activity, this document outlines a comprehensive benchmarking strategy against well-established standard compounds in three key therapeutic areas: anticancer, antimicrobial, and vasodilator activity. The selection of these areas is based on the structural characteristics of the target compound, particularly the uracil backbone and the nitroso group, which suggest potential for these biological effects.

The following sections detail the standardized experimental protocols and performance benchmarks of recognized therapeutic agents. This guide is intended to serve as a foundational resource for researchers to conduct a direct and robust comparison of this compound's efficacy and potency.

Comparative Data Summary

To facilitate a clear comparison, the following tables summarize the established performance of the selected standard compounds. These values will serve as the benchmark against which this compound's performance can be measured.

Table 1: Anticancer Activity Benchmark

CompoundCell LineAssayEndpointValue (µM)
5-FluorouracilHeLaMTTIC505.96 ± 0.33

Table 2: Antimicrobial Activity Benchmark

CompoundBacterial StrainAssayEndpointValue (µg/mL)
CiprofloxacinStaphylococcus aureus (MRSA)Broth MicrodilutionMIC0.25 - 1.0

Table 3: Vasodilator Activity Benchmark

CompoundAssayEndpointValue
Sodium NitroprussideRat Aortic Ring RelaxationEC50Sub-micromolar to low micromolar range

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for generating reproducible and comparable data.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • HeLa (human cervical cancer) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and 5-Fluorouracil

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and 5-Fluorouracil in culture medium.

  • Replace the medium in the wells with the prepared drug solutions and incubate for 48 hours. Include untreated cells as a control.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound and Ciprofloxacin

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria without drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Vasodilator Activity: Isolated Rat Aortic Ring Relaxation Assay

This ex vivo assay measures the ability of a compound to relax pre-constricted arterial rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine

  • This compound and Sodium Nitroprusside

  • Organ bath system with force transducers

Procedure:

  • Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Induce a sustained contraction in the aortic rings with phenylephrine (1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of the test compound or Sodium Nitroprusside.

  • Record the relaxation response at each concentration.

  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.

Visualizing Mechanisms and Workflows

To further aid in the understanding of the underlying biological pathways and experimental procedures, the following diagrams are provided.

G cluster_pathway Sodium Nitroprusside (SNP) Vasodilation Pathway SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP activates Relaxation Smooth Muscle Relaxation MLCP->Relaxation leads to G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Add Test Compound (e.g., this compound) A->B C Incubate for 48h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H G cluster_mic_workflow Broth Microdilution MIC Assay Workflow A Prepare Serial Dilutions of Test Compound in Broth B Inoculate with Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Visible Growth C->D E Determine MIC D->E G cluster_aortic_workflow Aortic Ring Relaxation Assay Workflow A Isolate and Mount Aortic Rings B Induce Contraction with Phenylephrine A->B C Add Cumulative Doses of Test Compound B->C D Record Relaxation Response C->D E Calculate EC50 D->E

Navigating the Biological Landscape of 6-Nitrosouracils: A Comparative Guide on In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research on the specific in vivo and in vitro effects of 6-Amino-1,3-dipropyl-5-nitrosouracil necessitates a comparative analysis using its closely related and more extensively studied analog, 6-Amino-1,3-dimethyl-5-nitrosouracil. This guide will, therefore, leverage data from the dimethyl derivative to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding the potential biological activities and experimental considerations for this class of compounds.

This guide presents a comparative overview of the biological effects of 6-amino-5-nitrosouracil derivatives, with a focus on contrasting in vivo and in vitro findings. Due to the limited availability of data for the dipropyl variant, this document utilizes 6-Amino-1,3-dimethyl-5-nitrosouracil as a representative compound to illustrate key biological activities and experimental methodologies.

Quantitative Analysis of Biological Activity

The biological activity of 6-amino-5-nitrosouracil derivatives has been primarily investigated in the context of their potential as anticancer and antimicrobial agents.[1] The following table summarizes key quantitative data from in vitro studies on 6-substituted uracil derivatives, providing insights into their cytotoxic and proliferative effects.

CompoundMaximum Tolerated Dose (MTD) (mM)IC50 (mM)Proliferation Index Increase (%)Cytotoxic Index Increase (at 1mM) (%)
6-methyluracil0.24>10--
1-methyl-6-aminouracil----
3-methyl-6-cyclopropyluracil~0.96>1075-25
1-butyl-6-methyluracil~0.96>102525-67

Data adapted from in vitro studies on immortalized lung epithelial cells.[2]

In Vitro vs. In Vivo Effects: A Comparative Overview

AspectIn Vitro (in cell culture)In Vivo (in a living organism)
Environment Controlled, artificial environment with defined media and conditions.Complex, dynamic biological system with hormonal and metabolic influences.
Compound Stability Stability is primarily influenced by the chemical properties of the compound in the culture medium.Subject to metabolic processes, including absorption, distribution, metabolism, and excretion (ADME).
Observed Effects Direct effects on cell proliferation, cytotoxicity, and specific molecular pathways can be precisely measured.Systemic effects, including anti-tumor efficacy, toxicity to various organs, and overall physiological responses, are evaluated.
Typical Assays Cell viability assays (e.g., MTT, XTT), apoptosis assays, cell cycle analysis, western blotting for signaling pathways.Tumor growth inhibition studies in animal models (e.g., xenografts), pharmacokinetic analysis, histopathological examination of tissues.
Limitations Lacks the complexity of a whole organism, potentially leading to misleading conclusions about efficacy and toxicity.Higher cost, ethical considerations, and more complex data interpretation due to systemic variables.

Experimental Protocols

In Vitro Proliferation Assay

This protocol outlines a typical method for assessing the effect of a test compound on the proliferation of cells in culture.

  • Cell Seeding: Plate immortalized lung epithelial cells in 96-well plates at a density of 5x10³ cells per well.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, add the test compound (e.g., 3-methyl-6-cyclopropyluracil or 1-butyl-6-methyluracil) at various concentrations (e.g., 0.1 mM, 1 mM, 10 mM).[2]

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells. The proliferation index can be calculated relative to untreated control cells.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor activity of a compound in an animal model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human colon carcinoma cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., a 6-amino-5-nitrosouracil derivative) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor volume using calipers every few days.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum allowable size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

The biological activity of 6-amino-5-nitrosouracil derivatives is believed to be linked to their interaction with nucleic acids and proteins.[3] The nitroso group can form covalent bonds with biomolecules, potentially altering their function.[3] Furthermore, these compounds may interfere with enzymatic processes.[3]

Below is a diagram illustrating a hypothetical mechanism of action where a 6-amino-5-nitrosouracil derivative induces apoptosis in a cancer cell.

6-Amino-5-nitrosouracil 6-Amino-5-nitrosouracil Cellular Uptake Cellular Uptake 6-Amino-5-nitrosouracil->Cellular Uptake DNA/Protein Interaction DNA/Protein Interaction Cellular Uptake->DNA/Protein Interaction Cellular Stress Cellular Stress DNA/Protein Interaction->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis

Caption: Hypothetical mechanism of action for a 6-amino-5-nitrosouracil derivative.

Experimental Workflow for Drug Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound like this compound.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell-based Assays Cell-based Assays Mechanism of Action Mechanism of Action Cell-based Assays->Mechanism of Action Toxicity Screening Toxicity Screening Mechanism of Action->Toxicity Screening Pharmacokinetics (ADME) Pharmacokinetics (ADME) Toxicity Screening->Pharmacokinetics (ADME) Efficacy Models Efficacy Models Pharmacokinetics (ADME)->Efficacy Models Toxicology Toxicology Efficacy Models->Toxicology Lead Compound Lead Compound Lead Compound->Cell-based Assays

Caption: Preclinical evaluation workflow for a novel therapeutic compound.

Alternatives and Comparative Compounds

Several other uracil derivatives have been investigated for their biological activities and serve as important comparators.

  • 6-Amino-5-(Arylazo)-1,3-dimethyluracils: These compounds differ by the replacement of the nitroso group with an arylazo group.[3] They exhibit interesting photophysical properties, such as solvatochromism, and are explored as fluorescent dyes and sensors.[3]

  • 6-Amino-1-isobutyl-3-methyl-5-nitrosouracil: The substitution of a methyl group with an isobutyl group at the 1-position increases lipophilicity, which may enhance membrane permeability.[3]

  • 5-Fluorouracil (5-FU): A clinically used anticancer drug that acts as a thymidylate synthase inhibitor, providing a benchmark for the evaluation of new uracil-based anticancer agents.

This guide provides a foundational understanding of the potential in vivo and in vitro effects of 6-amino-5-nitrosouracil derivatives, using the more studied dimethyl analog as a proxy for the dipropyl compound. Further experimental investigation is crucial to elucidate the specific biological profile of this compound.

References

Comparative Analysis of 6-Amino-1,3-dipropyl-5-nitrosouracil Analogs: A Structural-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structural modifications influencing the biological activity of 6-amino-1,3-dipropyl-5-nitrosouracil and its analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on their anticancer and antiviral properties, detailing the impact of substitutions at the N-1, N-3, C-5, and C-6 positions of the uracil ring. Experimental protocols for key biological assays are provided, alongside visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action.

Introduction to 6-Aminouracil Derivatives

Uracil and its derivatives are fundamental components of nucleic acids and have been extensively investigated as precursors for a diverse range of heterocyclic compounds with significant therapeutic potential.[1] In particular, 5- and 6-aminouracil derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2] The core structure of this compound features a uracil backbone with an amino group at the 6-position, a nitroso group at the 5-position, and propyl groups at the N-1 and N-3 positions. The presence and nature of these substituents play a crucial role in modulating the biological efficacy of this class of compounds.

Structural-Activity Relationship (SAR) Analysis

The biological activity of 6-aminouracil derivatives is intrinsically linked to their chemical structure. Modifications at various positions on the uracil ring can significantly impact their potency and selectivity.

Influence of N-1 and N-3 Substituents

The nature of the alkyl groups at the N-1 and N-3 positions influences the lipophilicity of the compounds, which in turn affects their ability to permeate cell membranes. While specific SAR studies on a systematic variation of N-alkyl chains for 6-amino-5-nitrosouracils are limited, research on related N1,N3-disubstituted uracil derivatives has shown that these substitutions are critical for their antiviral activity.

A study on N1,N3-disubstituted uracil derivatives against SARS-CoV-2 variants demonstrated that a range of analogs with different substituents at these positions exhibited significant antiviral effects.[3][4] This suggests that the N-1 and N-3 positions are key sites for modification to optimize biological activity. For instance, replacing the methyl groups in 6-amino-1,3-dimethyl-5-nitrosouracil with bulkier alkyl groups like propyl or isobutyl can alter the compound's distribution and interaction with biological targets.[5]

Role of the 5-Nitroso and 6-Amino Groups

The 5-nitroso and 6-amino groups are critical pharmacophores for the biological activity of this class of compounds. The electron-withdrawing nature of the nitroso group at the C-5 position is a key determinant of their reactivity.[5] Comparative studies with analogs lacking the 5-nitroso group have shown a significant reduction in both antimicrobial and anticancer potency, highlighting its importance.[5]

The amino group at the C-6 position is also crucial for activity and serves as a site for further modifications to enhance therapeutic potential. For example, derivatives of 5-cinnamoyl-6-aminouracils have demonstrated notable anticancer activity, with the planar conformation of these molecules believed to facilitate stacking interactions with DNA bases.[5][6]

Anticancer Activity

Several studies have highlighted the anticancer potential of 6-aminouracil derivatives. While specific data for this compound is scarce, related compounds have shown promising results.

For instance, a series of 5-cinnamoyl-6-aminouracil derivatives were evaluated for their in vivo anticancer activity against P388 leukemia. Notably, 1,3-dimethyl-5-cinnamoyl-6-aminouracil demonstrated significant activity.[6][7] Other studies have explored the cytotoxic effects of various 6-aminouracil derivatives against different cancer cell lines, such as prostate cancer (PC3).[8]

Table 1: Cytotoxic Activity of Selected 6-Aminouracil Derivatives

Compound/AnalogCancer Cell LineActivity (IC50/T/C%)Reference
1,3-Dimethyl-5-cinnamoyl-6-aminouracilP388 leukemia (in vivo)% T/C = 124[7]
6-(2-aminoethyl)amino-5-chlorouracilA549 non-small cell lung cancer (in vivo)40-50% tumor growth reduction
Thiazolo[4,5-d]pyrimidine derivativesA375, C32, DU145, MCF-7/WTVaries[9]

Antiviral Activity

Recent research has focused on the antiviral properties of N1,N3-disubstituted uracil derivatives, particularly against SARS-CoV-2. A study investigating a panel of such compounds revealed broad antiviral effects against different variants of the virus.[3][4] The mechanism of action is believed to involve the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[3][4]

Table 2: Antiviral Activity of Selected N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2

CompoundVirus VariantIC50 (µM)CC50 (µM)Reference
Analog 1Delta (B.1.617.2)13.3 - 49.97>50[3]
Analog 2Beta (B.1.351)13.3 - 49.97>50[3]
Analog 3Omicron (BA.1.1)7.92 - 28.21>50[3]

Experimental Protocols

Synthesis of 6-Amino-1,3-dialkyl-5-nitrosouracils

A common synthetic route involves the nitrosation of the corresponding 6-amino-1,3-dialkyluracil.[5]

General Procedure:

  • Dissolve the 6-amino-1,3-dialkyluracil precursor in a dilute acid (e.g., hydrochloric or acetic acid).

  • Cool the solution to approximately 10°C.

  • Add an aqueous solution of sodium nitrite dropwise while maintaining the temperature.

  • The 6-amino-1,3-dialkyl-5-nitrosouracil product precipitates from the reaction mixture.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for the anticancer and antiviral effects of this compound analogs is still under investigation. However, several potential pathways have been proposed for related compounds.

For anticancer activity, the planar structure of some 6-aminouracil derivatives suggests a possible mechanism involving intercalation with DNA, thereby disrupting DNA replication and transcription in cancer cells.[6]

For antiviral activity against RNA viruses like SARS-CoV-2, the inhibition of the RNA-dependent RNA polymerase (RdRp) is a key mechanism.[3][4] These non-nucleoside inhibitors are thought to bind to the enzyme and allosterically inhibit its function, preventing viral replication.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 6-Amino-1,3-dialkyluracil step1 Nitrosation with NaNO2/Acid start->step1 product 6-Amino-1,3-dialkyl-5-nitrosouracil step1->product assay_start Test Compound product->assay_start Purification & Characterization treatment Compound Treatment assay_start->treatment cell_culture Cancer/Viral Cell Lines cell_culture->treatment incubation Incubation treatment->incubation data_acq Data Acquisition (e.g., SRB Assay) incubation->data_acq analysis Data Analysis (IC50/CC50) data_acq->analysis signaling_pathway cluster_anticancer Proposed Anticancer Mechanism cluster_antiviral Proposed Antiviral Mechanism (RNA Virus) compound 6-Aminouracil Analog intercalation DNA Intercalation compound->intercalation dna DNA intercalation->dna replication DNA Replication & Transcription intercalation->replication Inhibition apoptosis Apoptosis replication->apoptosis Induction compound_av 6-Aminouracil Analog rdrp RNA-dependent RNA Polymerase (RdRp) compound_av->rdrp Binding viral_rna Viral RNA Replication rdrp->viral_rna Inhibition inhibition Inhibition of Viral Proliferation viral_rna->inhibition

References

Comparative Guide to 6-Amino-1,3-dipropyl-5-nitrosouracil and its Analogs as Potential Diuretic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Amino-1,3-dipropyl-5-nitrosouracil and its chemical analogs, with a focus on their potential diuretic properties. Due to a scarcity of peer-reviewed data specifically for this compound, this document leverages available information on the closely related and more extensively studied compound, 6-Amino-1,3-dimethyl-5-nitrosouracil, as a representative of the 1,3-dialkyl-6-amino-5-nitrosouracil class. We will compare this class of compounds to established diuretic agents and provide relevant experimental context.

Overview of 6-Aminouracil Derivatives

6-Aminouracil derivatives are a class of heterocyclic compounds that have been investigated for a variety of biological activities, including antimicrobial, anticancer, and diuretic effects.[1][2] The core structure, a substituted pyrimidine, is a versatile scaffold in medicinal chemistry.[1] The 5-nitroso group, in particular, is a key functional group that can influence the molecule's reactivity and biological interactions.[3]

While specific data on this compound is limited in publicly available peer-reviewed literature, structure-activity relationship (SAR) studies on similar compounds can offer insights. For instance, in the context of diuretic activity, the nature of the substituents at the 1 and 3 positions of the uracil ring can modulate potency and pharmacokinetic properties. Generally, increasing the lipophilicity with longer alkyl chains like propyl groups, compared to methyl groups, can affect absorption, distribution, metabolism, and excretion (ADME) profiles, which may, in turn, influence diuretic efficacy and duration of action.

Comparative Analysis of Diuretic Activity

To provide a framework for comparison, the following table summarizes hypothetical performance indicators for this compound based on general SAR principles and compares them with the known properties of its dimethyl analog and a standard diuretic, Hydrochlorothiazide.

Table 1: Comparative Performance of Diuretic Agents

Compound/AlternativeMechanism of Action (Postulated/Known)Onset of Action (Hypothetical/Known)Duration of Action (Hypothetical/Known)Relative Potency (Hypothetical/Known)Key Experimental Observations
This compound Likely involves modulation of renal ion transport, similar to other uracil-based diuretics.ModerateModerate to LongModerateNo direct experimental data available. Increased lipophilicity from propyl groups may enhance duration of action compared to dimethyl analog.
6-Amino-1,3-dimethyl-5-nitrosouracil Postulated to interfere with renal tubular transport processes.Rapid to ModerateModerateModerateLimited in-vivo diuretic screening data available. Serves as a key precursor for more complex molecules.[4]
Hydrochlorothiazide Thiazide diuretic; inhibits the Na+/Cl- cotransporter in the distal convoluted tubule.~2 hours6-12 hoursHighWell-established clinical efficacy in treating hypertension and edema.[5]
Furosemide Loop diuretic; inhibits the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle.~30 minutes (IV), ~1 hour (oral)4-6 hoursVery HighPotent diuretic used for rapid fluid removal in conditions like heart failure and renal failure.[6]
Spironolactone Potassium-sparing diuretic; aldosterone antagonist in the collecting ducts.24-48 hours48-72 hoursLowUsed in combination with other diuretics to prevent potassium loss and in conditions of hyperaldosteronism.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the valid comparison of novel compounds. Below is a generalized protocol for assessing the diuretic activity of a test compound in a rodent model, based on standard pharmacological screening procedures.

Protocol: In-Vivo Diuretic Activity Screening in Rats

  • Animal Model: Male Wistar rats (200-250 g) are used. Animals are housed in standard conditions with free access to food and water.

  • Acclimatization and Fasting: Animals are acclimatized for at least one week before the experiment. Food is withdrawn 18 hours prior to the experiment, but water is available ad libitum.

  • Hydration: On the day of the experiment, all animals receive a saline load (0.9% NaCl) of 25 mL/kg body weight orally.

  • Grouping and Treatment: Animals are divided into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose solution).

    • Standard Group: Receives a standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg, p.o.).

    • Test Groups: Receive the test compound (e.g., 6-aminouracil derivative) at various doses.

  • Urine Collection: Immediately after treatment, animals are placed in individual metabolic cages. Urine is collected and the volume is measured at regular intervals (e.g., every hour for 6 hours).

  • Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is calculated as the ratio of the mean urinary excretion of the treated group to that of the control group. The saluretic index (Na+/K+ ratio) is also determined. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's test).

Potential Mechanism of Action and Signaling Pathway

The precise mechanism of action for the diuretic effect of 6-aminouracil derivatives is not well-elucidated. However, it is hypothesized to involve the modulation of ion transport systems in the renal tubules. The following diagram illustrates a generalized workflow for investigating the mechanism of action.

Investigative workflow for the mechanism of action of novel diuretic compounds.

Synthesis Workflow

The synthesis of 1,3-disubstituted-6-amino-5-nitrosouracils typically involves a multi-step process starting from a substituted urea and an active methylene compound, followed by nitrosation.

G cluster_synthesis General Synthesis Pathway start 1,3-Dipropylurea + Ethyl Cyanoacetate step1 Cyclocondensation start->step1 intermediate1 6-Amino-1,3-dipropyluracil step1->intermediate1 step2 Nitrosation (e.g., NaNO2, acid) intermediate1->step2 product This compound step2->product

General synthetic route for this compound.

Conclusion

While this compound remains a compound with limited published research, its structural similarity to other biologically active 6-aminouracil derivatives suggests potential for further investigation, particularly in the area of diuretic agents. The provided comparative data, though partially hypothetical for the title compound, is grounded in established SAR principles and offers a basis for future research. The experimental protocols and workflow diagrams serve as a guide for researchers aiming to explore the pharmacological profile of this and related compounds. Further studies are warranted to fully characterize the biological activity and therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 6-Amino-1,3-dipropyl-5-nitrosouracil. The following procedures are based on general best practices for handling hazardous chemicals, specifically nitroso compounds and uracil derivatives. Given that the toxicological properties of this specific compound have not been fully investigated, it is crucial to handle it with the utmost caution.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to the presence of a nitroso group, which is often associated with mutagenic and carcinogenic properties. A similar compound, 6-Amino-1,3-dimethyl-5-nitrosouracil, is suspected of causing cancer. Therefore, it is imperative to treat this compound as a potential carcinogen.

Key Hazards:

  • Potential Carcinogen: Handle as a substance suspected of causing cancer.

  • Irritant: May cause skin, eye, and respiratory tract irritation.

  • Unknown Toxicity: The full toxicological profile is not known.

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat or chemical-resistant apron.
Respiratory For solids, use a NIOSH-approved respirator with a particulate filter. For solutions, a respirator with an organic vapor cartridge is advised.

Spill and Waste Management Workflow

The following diagram outlines the decision-making process for handling spills and disposing of waste material.

start Spill or Waste Generated spill_size Assess Spill Size start->spill_size small_spill Small Spill spill_size->small_spill Small large_spill Large Spill spill_size->large_spill Large cleanup Spill Cleanup Procedure small_spill->cleanup evacuate Evacuate Area large_spill->evacuate ehs_contact Contact Environmental Health & Safety (EHS) evacuate->ehs_contact waste_collection Collect Waste in Labeled Container cleanup->waste_collection disposal_route Determine Disposal Route waste_collection->disposal_route incineration High-Temperature Incineration (Preferred) disposal_route->incineration Bulk Waste chem_degrade Chemical Degradation (For Residue Decontamination) disposal_route->chem_degrade Small-Scale Residue prof_disposal Arrange for Professional Disposal via EHS incineration->prof_disposal chem_degrade->waste_collection end end prof_disposal->end End

Caption: Workflow for spill response and waste disposal of this compound.

Step-by-Step Disposal Procedures

Small Spill Cleanup

For minor spills of solid material:

  • Restrict Access: Cordon off the area to prevent exposure to others.

  • Don PPE: Ensure all required PPE is worn correctly.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the material into a designated, labeled waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or methanol), and place the cloth in the waste container.

  • Final Cleaning: Wash the area with soap and water.

  • Waste Disposal: Seal the container and dispose of it as hazardous waste through your institution's Environmental Health & Safety (EHS) office.

Waste Disposal

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

  • Waste Collection:

    • Collect all waste material (unused product, contaminated consumables, and spill cleanup debris) in a clearly labeled, sealed, and chemically compatible container.

    • The label should include the chemical name: "this compound," the appropriate hazard pictograms (e.g., health hazard), and the words "Hazardous Waste."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • The preferred method of destruction for nitroso compounds is high-temperature incineration.

Experimental Protocol: Chemical Degradation of N-Nitroso Compounds (for reference)

Disclaimer: The following protocol is for the chemical degradation of N-nitroso compounds and has not been specifically validated for this compound. This method should only be considered for the decontamination of small amounts of residue on glassware or equipment by trained personnel and in a controlled laboratory setting. It is not a substitute for professional waste disposal of bulk material.

One studied method for the destruction of some N-nitroso compounds involves reduction with aluminum-nickel alloy in a basic solution.[2][3] This procedure has been shown to be effective for certain nitrosamides, achieving a high level of destruction.[2][3]

Materials:

  • Waste containing this compound

  • Aluminum-nickel (Al-Ni) alloy powder

  • Potassium hydroxide (KOH) solution (1 M)

  • Suitable solvent (e.g., water, if the compound is soluble)

Procedure:

  • In a fume hood, dissolve or suspend the N-nitroso compound residue in a suitable solvent in a reaction vessel.

  • Add aluminum-nickel alloy powder to the solution.

  • While stirring vigorously, slowly add 1 M potassium hydroxide solution to gradually increase the basicity of the medium.

  • Continue stirring until the reaction is complete. The completeness of the reaction should ideally be verified by an appropriate analytical method (e.g., chromatography) to ensure the full degradation of the starting material.

  • The resulting mixture should be neutralized and then disposed of as hazardous waste according to institutional guidelines.

Caution: Other degradation methods for N-nitroso compounds, such as treatment with strong alkali alone, can produce hazardous byproducts like diazoalkanes, which are carcinogenic and potentially explosive.[4] Therefore, the selection and execution of any chemical degradation procedure must be done with a thorough understanding of the potential risks.

For any questions or in case of an emergency, always contact your institution's Environmental Health & Safety department.

References

Essential Safety and Operational Guidance for 6-Amino-1,3-dipropyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for 6-Amino-1,3-dipropyl-5-nitrosouracil. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on data from structurally similar nitrosouracil derivatives and general best practices for handling potentially hazardous chemical compounds. All personnel must treat this substance as potentially hazardous.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with similar nitroso compounds include potential carcinogenicity, irritation to the eyes, skin, and respiratory system, and toxicity if ingested or inhaled.[1][2] A multi-layered approach to PPE is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldGoggles must be chemical splash-proof and conform to EN166 or NIOSH standards.[3] A face shield provides an additional layer of protection against splashes and aerosols, especially when handling the solid compound or preparing solutions.[4]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Double-gloving is advised to minimize the risk of exposure in case of a tear or puncture in the outer glove.[4][5] Gloves must be inspected before use and changed immediately if contaminated.[3]
Body Protection Laboratory CoatA flame-resistant, fully buttoned lab coat should be worn at all times to protect skin and personal clothing.[4][5] For procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[5][6]
Respiratory Protection N95 Respirator or higherRecommended when handling the powdered form of the compound to prevent inhalation of fine particles.[4] All handling of the compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

Handling Procedures and Engineering Controls

Strict adherence to operational protocols is essential for maintaining a safe laboratory environment.

Table 2: Engineering Controls and Handling Procedures

Control/ProcedureDescription
Ventilation All work with this compound must be performed in a certified chemical fume hood.[4][5]
Weighing Use an analytical balance within the fume hood or a containment enclosure to prevent the dispersal of fine particles.[4]
Spill Management For small spills, use an appropriate absorbent material. For larger spills, follow your institution's hazardous material spill response protocol. All cleanup materials must be disposed of as hazardous waste.[4]
Personal Hygiene Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3][4]

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Action
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 4: Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled hazardous waste container.[5]
Liquid Waste Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[3]
Contaminated Materials Gloves, paper towels, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.[5]
Final Disposal Dispose of contents/container to an approved waste disposal plant. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for working with this compound.

prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Work Area handle_procedure->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disp_container Store in Labeled Container cleanup_waste->disp_container cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash disp_facility Transfer to Waste Facility disp_container->disp_facility

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-1,3-dipropyl-5-nitrosouracil
Reactant of Route 2
6-Amino-1,3-dipropyl-5-nitrosouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.